(3-Benzyloxypropyl)triphenylphosphonium bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
triphenyl(3-phenylmethoxypropyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28OP.BrH/c1-5-14-25(15-6-1)24-29-22-13-23-30(26-16-7-2-8-17-26,27-18-9-3-10-19-27)28-20-11-4-12-21-28;/h1-12,14-21H,13,22-24H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYCJWXMZGVGJV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28BrOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448639 | |
| Record name | [3-(Benzyloxy)propyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54314-85-1 | |
| Record name | Phosphonium, triphenyl[3-(phenylmethoxy)propyl]-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54314-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Benzyloxy)propyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Benzyloxypropyl)triphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(3-Benzyloxypropyl)triphenylphosphonium bromide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of (3-Benzyloxypropyl)triphenylphosphonium bromide, a versatile phosphonium salt widely utilized in organic synthesis and medicinal chemistry.
Chemical Structure and Identification
This compound is a quaternary phosphonium salt. The structure consists of a triphenylphosphine core bonded to a 3-benzyloxypropyl chain, with bromide as the counter-ion.
Chemical Structure:
(Where Ph represents a phenyl group)
Key identifiers for this compound are summarized in the table below.
Physicochemical Properties
This compound is a white to off-white powder at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 54314-85-1 | [1][2][3][4] |
| Molecular Formula | C₂₈H₂₈BrOP | [1][4] |
| Linear Formula | C₆H₅CH₂O(CH₂)₃P(C₆H₅)₃Br | |
| Molecular Weight | 491.40 g/mol | [1][4] |
| Melting Point | 153-154 °C | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥97% | [3][5] |
| SMILES String | [Br-].C(COCc1ccccc1)C--INVALID-LINK--(c3ccccc3)c4ccccc4 | |
| InChI Key | DWYCJWXMZGVGJV-UHFFFAOYSA-M |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and its subsequent use in a classic Wittig reaction.
The synthesis of the title compound is typically achieved through a two-step process, starting with the preparation of 3-benzyloxy-1-bromopropane from 3-benzyloxy-1-propanol, followed by the reaction with triphenylphosphine.
Step 1: Synthesis of 3-benzyloxy-1-bromopropane
A common method for the bromination of 3-benzyloxy-1-propanol involves the use of a brominating agent such as phosphorus tribromide (PBr₃) or a mixture of N-bromosuccinimide (NBS) and triphenylphosphine.
-
Materials: 3-benzyloxy-1-propanol, N-bromosuccinimide (NBS), triphenylphosphine (PPh₃), dichloromethane (DCM).
-
Procedure:
-
Dissolve triphenylphosphine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath.
-
Slowly add N-bromosuccinimide to the cooled solution while stirring.
-
Add 3-benzyloxy-1-propanol dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction with water and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-benzyloxy-1-bromopropane.
-
Step 2: Synthesis of this compound
-
Materials: 3-benzyloxy-1-bromopropane, triphenylphosphine (PPh₃), toluene or acetonitrile.
-
Procedure:
-
Dissolve 3-benzyloxy-1-bromopropane and an equimolar amount of triphenylphosphine in a suitable solvent such as toluene or acetonitrile in a round-bottom flask.
-
Reflux the mixture for several hours. The product will often precipitate out of the solution as a white solid.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a non-polar solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to obtain pure this compound.
-
The following diagram illustrates the synthesis workflow.
This compound is a precursor to a Wittig reagent, which is used to convert aldehydes and ketones into alkenes.
-
Materials: this compound, a strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH)), an anhydrous aprotic solvent (e.g., THF or DMSO), an aldehyde or ketone (e.g., benzaldehyde).
-
Procedure:
-
Suspend this compound in an anhydrous aprotic solvent in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the suspension to 0 °C or -78 °C, depending on the base used.
-
Slowly add a strong base (e.g., n-BuLi) to the suspension. The formation of the ylide is often indicated by a color change (typically to orange or red).
-
Stir the mixture for about 30 minutes to an hour to ensure complete ylide formation.
-
Slowly add a solution of the aldehyde or ketone (e.g., benzaldehyde) in the same anhydrous solvent to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired alkene. The main byproduct is triphenylphosphine oxide.
-
The general mechanism of the Wittig reaction is depicted below.
Applications in Research and Drug Development
This compound is a valuable reagent with several applications in organic synthesis and medicinal chemistry.
-
Wittig Reagent Precursor: Its primary application is as a precursor to the corresponding phosphorus ylide for use in the Wittig reaction.[1] This reaction is a fundamental tool for the stereoselective synthesis of alkenes from aldehydes and ketones.
-
Synthesis of Bioactive Molecules: This reagent is particularly useful in the synthesis of complex molecules with potential therapeutic applications. It has been used as a reactant in the preparation of inhibitors of heat shock protein (Hsp90), which are being investigated as antitumor agents.[6]
-
Complex Organic Synthesis: It serves as a key building block in the synthesis of natural product-like molecules, such as spirocyclohexadienones and carpanone-like structures.[6]
-
Drug Delivery: The lipophilic triphenylphosphonium cation can facilitate the transport of molecules across cell membranes, particularly the mitochondrial membrane. This property is being explored for the targeted delivery of therapeutic agents to mitochondria.
-
Material Science: The unique chemical structure of this phosphonium salt makes it a candidate for incorporation into advanced materials, such as polymers and coatings, to impart specific properties.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. For handling larger quantities, a dust mask or respirator is recommended.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration.
-
Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 54314-85-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 5. This compound, 97+% | Fisher Scientific [fishersci.ca]
- 6. Benzyltriphenylphosphonium bromide | C25H22BrP | CID 2734970 - PubChem [pubchem.ncbi.nlm.nih.gov]
Part 1: (3-Benzyloxypropyl)triphenylphosphonium bromide (CAS 54314-85-1)
An In-depth Technical Guide to (3-Benzyloxypropyl)triphenylphosphonium bromide (CAS 54314-85-1) and 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5)
Disclaimer: The initial request presented a discrepancy between the provided CAS number and the chemical name. This guide addresses both "this compound" (which corresponds to CAS 54314-85-1) and a closely related, commercially significant compound, "5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole" (CAS 73963-42-5), which is likely the intended substance of interest given the "pyrimidinetrione" nomenclature in the query.
This compound is a quaternary phosphonium salt that serves as a versatile reagent in organic synthesis, most notably as a Wittig reagent for the formation of alkenes.[1][2] Its utility extends to the synthesis of complex molecules, including potential antitumor agents.[2]
Chemical and Physical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | References |
| CAS Number | 54314-85-1 | [1][2][3] |
| Molecular Formula | C₂₈H₂₈BrOP | [1] |
| Molecular Weight | 491.40 g/mol | |
| Appearance | White to off-white powder | [1][3] |
| Melting Point | 153-154 °C | |
| Purity | ≥98% | [1][2] |
| Storage | Store at room temperature | [1][3] |
Suppliers
This reagent is available from several major chemical suppliers:
| Supplier | Website |
| Sigma-Aldrich | --INVALID-LINK-- |
| Chem-Impex | --INVALID-LINK-- |
| Santa Cruz Biotechnology | --INVALID-LINK-- |
| Alachem Co., Ltd. | --INVALID-LINK-- |
| Fisher Scientific | --INVALID-LINK-- |
Experimental Protocols
The primary application of this compound is in the Wittig reaction. Below is a general experimental protocol for its use in olefination.
General Protocol for Wittig Reaction:
-
Ylide Generation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in a suitable anhydrous solvent (e.g., THF, diethyl ether).
-
Cool the solution to a low temperature (typically -78 °C to 0 °C).
-
Slowly add a strong base, such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK), to deprotonate the phosphonium salt and form the corresponding ylide. The formation of the ylide is often indicated by a color change.
-
-
Reaction with Carbonyl Compound:
-
To the freshly prepared ylide solution, add a solution of the desired aldehyde or ketone in the same anhydrous solvent dropwise at the same low temperature.
-
Allow the reaction mixture to stir at low temperature for a specified time, then gradually warm to room temperature and stir for several hours to overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.
-
Logical Workflow for Wittig Reaction
Caption: General workflow of the Wittig reaction.
Part 2: 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5)
While the user's query mentioned a pyrimidinetrione, extensive database searches indicate that a more relevant and commercially available compound is 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole. This compound is a key intermediate in the synthesis of Cilostazol, a medication used to treat intermittent claudication.[4]
Chemical and Physical Properties
The key physicochemical properties of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole are summarized below.
| Property | Value | References |
| CAS Number | 73963-42-5 | [5][6] |
| Molecular Formula | C₁₁H₁₉ClN₄ | [5][6] |
| Molecular Weight | 242.75 g/mol | [5][6] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 49-52 °C | [4][6] |
| Boiling Point | 425.2 °C (Predicted) | [6] |
| Storage | 2-8 °C, sealed in dry conditions | [6] |
Suppliers
This intermediate is available from various suppliers, often specializing in pharmaceutical ingredients and intermediates.
| Supplier | Website |
| ChemicalBook | --INVALID-LINK-- |
| PubChem | --INVALID-LINK-- |
| Tokyo Chemical Industry (TCI) | --INVALID-LINK-- |
| Klivon | --INVALID-LINK-- |
| Echemi | --INVALID-LINK-- |
Experimental Protocols
Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole:
A common synthetic route involves the reaction of N-cyclohexyl-5-chloropentanamide with a chlorinating agent followed by cyclization with an azide source.
-
Amide Formation: React cyclohexylamine with 5-chlorovaleroyl chloride in the presence of a base to form N-cyclohexyl-5-chloropentanamide.
-
Imidoyl Chloride Formation: Treat the amide with a chlorinating agent like phosphorus pentachloride (PCl₅) in a solvent such as benzene or toluene.
-
Cyclization: Add an azide source, for example, sodium azide or trimethylsilyl azide, to the imidoyl chloride intermediate to form the tetrazole ring.
-
Work-up and Purification: The reaction is typically quenched with water, and the product is extracted with an organic solvent. The solvent is then removed, and the crude product can be purified by recrystallization or chromatography.
Role in Cilostazol Synthesis and Signaling Pathway
5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a crucial building block for the synthesis of Cilostazol. The 4-chlorobutyl side chain allows for alkylation of a quinolinone core to assemble the final drug molecule.
Cilostazol is a selective inhibitor of phosphodiesterase type 3 (PDE3), specifically the PDE3A subtype. PDE3 enzymes are responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3A, Cilostazol increases intracellular levels of cAMP in platelets and vascular smooth muscle cells. This leads to vasodilation and inhibition of platelet aggregation, which are the therapeutic effects of the drug.
Caption: Synthesis of Cilostazol and its inhibitory effect on the PDE3A pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound, CasNo.54314-85-1 Hangzhou JINLAN Pharm-Drugs Technology Co., Ltd China (Mainland) [royalpharms.lookchem.com]
- 4. nbinno.com [nbinno.com]
- 5. 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19ClN4 | CID 11218739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole | 73963-42-5 [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of (3-Benzyloxypropyl)triphenylphosphonium bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis routes for (3-Benzyloxypropyl)triphenylphosphonium bromide, a key reagent in various organic syntheses. This document details two principal pathways, offering a comparative analysis of their methodologies, reaction conditions, and yields. The information is presented to assist researchers in selecting the most suitable method for their specific applications, with a focus on clarity, reproducibility, and efficiency.
Introduction
This compound is a versatile phosphonium salt widely employed as a Wittig reagent in organic chemistry. Its application is crucial for the formation of carbon-carbon double bonds, a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. The benzyloxypropyl moiety provides a protected hydroxyl group that can be deprotected in later synthetic steps, making this reagent particularly useful in multi-step syntheses. This guide explores the two predominant methods for its preparation: a two-step synthesis commencing from 3-benzyloxy-1-propanol and a more direct one-step approach from benzyl 3-bromopropyl ether.
Comparative Data of Synthesis Routes
The following tables summarize the quantitative data for the different synthetic strategies, allowing for a clear comparison of yields and reaction parameters.
Table 1: Synthesis of the Precursor 3-Benzyloxy-1-propanol
| Starting Materials | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 1,3-Propanediol, Benzyl bromide | Potassium tert-butoxide | Tetrahydrofuran | Overnight | 0 °C to RT | 70[1] |
| 1,3-Propanediol, Benzyl chloride | Potassium hydroxide | None | 2 hours | 90 °C to 130 °C | 77[2] |
Table 2: Synthesis of this compound
| Route | Step | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 1 | 1a | 3-Benzyloxy-1-propanol | 1. Methanesulfonyl chloride, Triethylamine2. Lithium bromide | 1. Dichloromethane2. Acetone | 1. 30 min2. 6 hours | 1. 0 °C2. Reflux | - |
| 1b | 3-Benzyloxy-1-propanol | Carbon tetrabromide, Cu(tmp)(BINAP)BF4, Sodium bromide | N,N-Dimethylformamide | 24 hours | Room Temperature (UV) | 99[3] | |
| 2 | Benzyl 3-bromopropyl ether | Triphenylphosphine | Toluene | 7 hours | Heating | 85[4] | |
| 2 | 1 | Benzyl 3-bromopropyl ether | Triphenylphosphine | Toluene | - | Reflux | - |
Note: A dash (-) indicates that the specific data was not available in the cited sources.
Experimental Protocols
This section provides detailed experimental procedures for the key transformations described in this guide.
Synthesis of Starting Material: 3-Benzyloxy-1-propanol
Method A: From 1,3-Propanediol and Benzyl Bromide [1]
-
A solution of 1,3-propanediol (38 g, 0.5 mol) and benzyl bromide (85.5 g, 0.5 mol) in dry tetrahydrofuran (500 mL) is prepared in a 2 L flask and cooled to an internal temperature of 0 °C using an ice/salt bath.
-
Potassium tert-butoxide (56 g, 0.5 mol) is added in portions, ensuring the temperature is maintained below 20 °C.
-
The reaction mixture is stirred at room temperature overnight.
-
The mixture is then poured into 2N HCl (1 L) and water (1 L).
-
After saturation with NaCl, the aqueous layer is extracted with ether (1.5 L).
-
The combined organic phases are washed with water (3 x), dried over Na2SO4, and concentrated under reduced pressure to yield an oil.
-
The crude product is purified by distillation under high vacuum (bp 95-105 °C at 0.05 mmHg) to afford 3-benzyloxy-1-propanol as a colorless liquid (58.5 g, 70% yield).
Method B: From 1,3-Propanediol and Benzyl Chloride [2]
-
To a 500 ml round bottom flask containing 1,3-propanediol (60 g, 0.79 mol), solid potassium hydroxide (17.7 g, 0.32 mol) is added to remove residual water.
-
The mixture is heated to 90 °C with stirring, and benzyl chloride (39.8 g, 0.32 mol) is added dropwise.
-
The reaction temperature is then raised to 130 °C and maintained for 2 hours.
-
After cooling to room temperature, the organic phase is extracted with a water/diethyl ether mixture.
-
The solvent is removed by rotary evaporation under reduced pressure, followed by vacuum distillation to yield 3-benzyloxy-1-propanol as a colorless oil (39.8 g, 77% yield).
Route 1: Two-Step Synthesis from 3-Benzyloxy-1-propanol
Step 1a: Conversion of Alcohol to Bromide via Mesylation [4]
-
To a solution of 3-benzyloxy-1-propanol in dichloromethane at 0 °C, methanesulfonyl chloride and triethylamine are added. The reaction is stirred for 30 minutes.
-
After work-up, the resulting mesylate is dissolved in acetone, and lithium bromide is added. The mixture is heated at reflux for 6 hours to yield benzyl 3-bromopropyl ether.
Step 1b: Conversion of Alcohol to Bromide via Appel Reaction [3]
-
In a dry reaction flask under a nitrogen atmosphere, a copper catalyst (Cu(tmp)(BINAP)BF4, 2 mg, 0.002 mmol), 3-benzyloxy-1-propanol (0.20 mmol), carbon tetrabromide (131.6 mg, 0.4 mmol), and sodium bromide (41 mg, 0.40 mmol) are combined.
-
Anhydrous N,N-dimethylformamide (1.5 mL) is added via syringe.
-
The reaction mixture is stirred under a purple LED light (394 nm) for 24 hours.
-
Upon completion, the mixture is transferred to a separatory funnel and extracted with ether (10 mL) and water (10 mL).
-
The aqueous phase is further extracted with ether (2 x 10 mL).
-
The combined organic phases are washed sequentially with saturated aqueous NaHCO3, Na2S2O3 solution, and brine, then dried over anhydrous Na2SO4 and concentrated.
-
The crude product is purified by silica gel column chromatography (100% hexane) to give benzyl 3-bromopropyl ether (99% yield).
Step 2: Formation of the Phosphonium Salt [4]
-
A solution of benzyl 3-bromopropyl ether and triphenylphosphine in toluene is heated.
-
The reaction is maintained at this temperature for 7 hours.
-
Upon cooling, the product, this compound, precipitates and can be collected by filtration (85% yield).
Route 2: One-Step Synthesis from Benzyl 3-bromopropyl ether
-
To a solution of benzyl 3-bromopropyl ether in toluene, an equimolar amount of triphenylphosphine is added.
-
The reaction mixture is heated to reflux and maintained until the reaction is complete (monitoring by TLC is recommended).
-
Upon cooling, the phosphonium salt precipitates from the solution.
-
The solid product is collected by filtration and may be washed with a non-polar solvent such as diethyl ether to remove any unreacted starting materials.
Synthesis Route Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic pathways.
Caption: Route 1: Two-step synthesis from 3-Benzyloxy-1-propanol.
References
Preparation of phosphonium ylides for organic synthesis
An In-depth Technical Guide to the Preparation of Phosphonium Ylides for Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphonium ylides, also known as Wittig reagents, are indispensable tools in modern organic synthesis, primarily for their role in the Wittig reaction, which converts aldehydes and ketones into alkenes. An ylide is a neutral, dipolar molecule containing a negatively charged atom (a carbanion) directly attached to a positively charged heteroatom (in this case, phosphorus).[1][2] The stability and reactivity of these reagents are highly tunable, making them versatile for the synthesis of complex organic molecules, including pharmaceuticals and natural products.[3]
The structure of a phosphonium ylide is often represented as a resonance hybrid of two forms: the ylide form (Ph₃P⁺–C⁻R₂) and the ylene form (Ph₃P=CR₂). The actual bonding is primarily zwitterionic, with a strong electrostatic attraction between the phosphorus and carbon atoms.[1][4] This guide provides a comprehensive overview of the preparation of phosphonium ylides, detailing the classification, reaction mechanisms, and experimental protocols essential for laboratory applications.
Classification of Phosphonium Ylides
The reactivity and the required preparative method for a phosphonium ylide are determined by the substituents attached to the carbanionic carbon. This leads to a classification system based on the ylide's stability.[5]
-
Non-stabilized Ylides: These ylides have electron-donating or neutral groups (e.g., alkyl, hydrogen) on the ylidic carbon. The negative charge is localized, making them highly reactive and strongly basic.[5] They are unstable and sensitive to air and moisture, thus they are typically prepared in situ (in the reaction mixture) and used immediately.[6][7]
-
Stabilized Ylides: These ylides feature an electron-withdrawing group (EWG) such as an ester, ketone, or nitrile adjacent to the carbanion.[5] The negative charge is delocalized through resonance, which significantly increases their stability.[8][9] Consequently, they are less reactive and can often be isolated, stored, and handled in air.[7][10]
-
Semi-stabilized Ylides: These fall between the two extremes and typically bear an aryl or vinyl group on the ylidic carbon, which can delocalize the negative charge to a moderate extent.[9]
The stability of the ylide is a critical factor in determining the stereochemical outcome of the Wittig reaction. Non-stabilized ylides generally yield (Z)-alkenes under kinetic control, whereas stabilized ylides favor the formation of the thermodynamically more stable (E)-alkene.[5][6][8][11]
General Preparation Methodology
The synthesis of phosphonium ylides is a robust two-step process that begins with the formation of a phosphonium salt, followed by deprotonation with a suitable base.[8][12]
Step 1: Formation of the Alkyltriphenylphosphonium Salt
The initial step involves the quaternization of a phosphine, most commonly triphenylphosphine, with an alkyl halide.[13] This reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.[1][12]
Reaction: R₃P + R'–X → [R₃P⁺–R']X⁻
Triphenylphosphine is an excellent nucleophile, and the reaction with methyl, primary, and some secondary alkyl halides provides high yields of the corresponding phosphonium salt.[12][14] Sterically hindered alkyl halides, such as tertiary halides, are not suitable for this SN2 reaction.[1]
Step 2: Deprotonation to Form the Ylide
The phosphonium salt is then treated with a base to remove a proton from the carbon atom adjacent to the positively charged phosphorus. The electron-withdrawing nature of the phosphonium group increases the acidity of these α-protons, facilitating their removal.[8]
Reaction: [Ph₃P⁺–CH₂R]X⁻ + Base → Ph₃P⁺–C⁻HR (or Ph₃P=CHR) + [Base–H]⁺X⁻
The choice of base is paramount and is dictated by the acidity of the α-proton, which in turn depends on the stability of the resulting ylide.[4]
Data Presentation: Ylide Classification and Base Selection
The following tables provide a structured summary of ylide types and the appropriate bases for their generation.
Table 1: Classification and Properties of Phosphonium Ylides
| Ylide Type | Substituent (R) on Ylidic Carbon | Relative Stability & Reactivity | Required Base Strength | Typical Wittig Stereoselectivity |
| Non-stabilized | H, Alkyl | Low Stability, High Reactivity | Very Strong | (Z)-Alkene (Kinetic Control)[6][11] |
| Semi-stabilized | Aryl (e.g., Phenyl), Vinyl | Moderate Stability & Reactivity | Strong | Mixture of (E) and (Z)-Alkenes[11] |
| Stabilized | -COOR, -COR, -CN, -NO₂ | High Stability, Low Reactivity | Weak to Moderate | (E)-Alkene (Thermodynamic Control)[6][11] |
Table 2: Common Bases for Phosphonium Ylide Preparation
| Base | Formula | Suitable for Ylide Type | Notes |
| n-Butyllithium | n-BuLi | Non-stabilized, Semi-stabilized | Very strong, pyrophoric. Requires strictly anhydrous/inert conditions.[8][15] |
| Sodium Hydride | NaH | Non-stabilized, Semi-stabilized | Strong, non-nucleophilic base. Requires anhydrous conditions.[7] |
| Sodium Amide | NaNH₂ | Non-stabilized, Semi-stabilized | Very strong base.[15] |
| Potassium tert-butoxide | KOt-Bu | Semi-stabilized, Stabilized | Strong, sterically hindered base.[8] |
| Sodium Ethoxide | NaOEt | Stabilized | Weaker alkoxide base. |
| Sodium Hydroxide | NaOH | Stabilized | Sufficient for ylides with highly activating EWGs.[4] |
Experimental Protocols
Detailed methodologies for the preparation of non-stabilized and stabilized ylides are presented below.
Protocol for a Non-Stabilized Ylide: Methylenetriphenylphosphorane (Ph₃P=CH₂) (in situ)
This protocol describes the in situ generation of a highly reactive, non-stabilized ylide for immediate use in a Wittig reaction.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl Ether)
-
Aldehyde or Ketone substrate
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.
-
Phosphonium Salt Suspension: Add methyltriphenylphosphonium bromide to the flask and suspend it in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the suspension to 0 °C or lower using an ice bath.
-
Base Addition: Slowly add one equivalent of n-BuLi solution dropwise to the stirred suspension. A characteristic color change (typically to deep orange or red) indicates the formation of the ylide.
-
Ylide Formation: Allow the mixture to stir at the same temperature for 1-2 hours to ensure complete deprotonation.
-
Wittig Reaction: The resulting ylide solution is now ready. Slowly add a solution of the carbonyl compound in anhydrous THF to the ylide at low temperature. The reaction is then allowed to warm to room temperature and stirred until completion.
Protocol for a Stabilized Ylide: (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et)
This protocol describes the preparation and isolation of a stable ylide that can be stored for future use.[7]
Materials:
-
Triphenylphosphine
-
Ethyl bromoacetate
-
Toluene
-
Saturated aqueous sodium carbonate solution
-
Dichloromethane or Chloroform
Procedure:
-
Salt Formation: In a round-bottom flask, dissolve triphenylphosphine in toluene. Add one equivalent of ethyl bromoacetate and heat the mixture to reflux for 2-4 hours. The corresponding phosphonium salt will precipitate as a white solid.[7]
-
Isolation of Salt: Cool the reaction mixture to room temperature. Collect the phosphonium salt by vacuum filtration, wash it with cold toluene, and dry it under vacuum.[7]
-
Ylide Formation: Dissolve the dried phosphonium salt in water. While stirring vigorously, add a saturated aqueous solution of sodium carbonate dropwise until the solution is basic and a white precipitate of the ylide forms.[7]
-
Extraction and Isolation: Extract the ylide from the aqueous mixture using dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the stabilized ylide as a white, crystalline solid.[7]
Visualized Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the key processes in phosphonium ylide preparation.
References
- 1. Ylide - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. content.e-bookshelf.de [content.e-bookshelf.de]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 13. iris.unive.it [iris.unive.it]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Role of (3-Benzyloxypropyl)triphenylphosphonium bromide as a Wittig reagent
An In-depth Technical Guide on (3-Benzyloxypropyl)triphenylphosphonium bromide as a Wittig Reagent
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Wittig reaction, discovered by Georg Wittig in 1954, stands as a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds.[1] This reaction facilitates the conversion of aldehydes or ketones into alkenes through the reaction with a phosphorus ylide, commonly known as a Wittig reagent.[1][2][3] The versatility and reliability of this method have made it indispensable in the synthesis of natural products, pharmaceuticals, and fine chemicals.[3] The thermodynamic driving force behind the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[1][4]
This guide focuses on the specific Wittig reagent, this compound. This phosphonium salt is a versatile reactant used to introduce a 3-benzyloxypropylidene moiety onto a carbonyl compound.[5] Its application is crucial in multi-step syntheses where a protected hydroxyl group is required for subsequent transformations. This reagent has been utilized in the preparation of complex molecules, including spirocyclohexadienones, inhibitors of heat shock protein (Hsp90) with potential as antitumor agents, and carpanone-like molecules.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental setups.
| Property | Value |
| CAS Number | 54314-85-1[6] |
| Molecular Formula | C₂₈H₂₈BrOP[6] |
| Molecular Weight | 491.40 g/mol [6] |
| Melting Point | 153-154 °C |
| Appearance | White to off-white powder/crystals |
| Linear Formula | C₆H₅CH₂O(CH₂)₃P(C₆H₅)₃Br |
| SMILES String | [Br-].C(COCc1ccccc1)C--INVALID-LINK--(c3ccccc3)c4ccccc4 |
| InChI Key | DWYCJWXMZGVGJV-UHFFFAOYSA-M |
Synthesis of the Wittig Reagent
Wittig reagents are typically prepared in a two-step process. The first step involves the formation of a phosphonium salt via the quaternization of triphenylphosphine with a suitable alkyl halide.[1][7] This is a classic SN2 reaction where the phosphorus atom of triphenylphosphine acts as the nucleophile.[1]
The synthesis of this compound follows this general principle. It is prepared by reacting triphenylphosphine with 1-bromo-3-benzyloxypropane. Alternatively, synthetic routes starting from 3-benzyloxy-1-propanol are also available.[6]
The Wittig Reaction: Mechanism and Execution
The Wittig reaction transforms a carbonyl group into an alkene. The overall mechanism can be broken down into two primary stages: the formation of the phosphorus ylide and its subsequent reaction with an aldehyde or ketone.
Mechanism of Action
-
Ylide Formation: The phosphonium salt is deprotonated at the carbon adjacent (alpha) to the phosphorus atom by a strong base to generate the phosphorus ylide (or phosphorane).[1][7][8] The positive charge on the phosphorus atom increases the acidity of the alpha-protons. For non-stabilized salts like this compound, very strong bases such as n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium hexamethyldisilazide (NaHMDS) are required.[7][9]
-
Oxaphosphetane Formation: The generated ylide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.[4] Modern understanding, particularly for lithium-free reactions, supports a concerted [2+2] cycloaddition mechanism, directly forming a four-membered ring intermediate known as an oxaphosphetane.[2][10] An older, alternative pathway proposed a zwitterionic betaine intermediate, which then closes to the oxaphosphetane.[9][10]
-
Alkene and Byproduct Formation: The oxaphosphetane intermediate is unstable and rapidly collapses.[4] Through a retro-[2+2] cycloaddition, it fragments to yield the desired alkene and triphenylphosphine oxide. The formation of the exceptionally strong phosphorus-oxygen double bond in triphenylphosphine oxide is the primary thermodynamic driving force for the entire reaction sequence.[1][9]
Stereochemical Considerations
The stereochemistry of the resulting alkene is largely dependent on the nature of the 'R' group on the ylide.
-
Non-stabilized Ylides (where R is alkyl or H), such as the one derived from this compound, typically react rapidly and irreversibly to yield predominantly the (Z)-alkene (cis).[9][10]
-
Stabilized Ylides (where R is an electron-withdrawing group like an ester or ketone) are more stable, allowing the reaction to equilibrate, which generally leads to the thermodynamically more stable (E)-alkene (trans) as the major product.[10]
Experimental Protocols
The following section provides a generalized experimental protocol for a Wittig reaction using this compound. Specific quantities and reaction times should be optimized for the particular carbonyl substrate being used.
Reaction Components and Conditions
| Component | Role | Typical Conditions |
| This compound | Wittig Reagent Precursor | 1.0 - 1.5 equivalents |
| Strong Base (e.g., n-BuLi, NaH, KHMDS) | Deprotonating Agent | 1.0 - 1.5 equivalents |
| Aldehyde or Ketone | Electrophile | 1.0 equivalent |
| Anhydrous Solvent (e.g., THF, Diethyl Ether) | Reaction Medium | Dry, inert atmosphere (N₂ or Ar) |
| Temperature | Reaction Control | -78 °C to Room Temperature |
| Reaction Time | Completion | 1 - 24 hours |
Step-by-Step Procedure
-
Preparation: Under an inert atmosphere (N₂ or Argon), add this compound to a flame-dried flask containing a magnetic stir bar and anhydrous solvent (e.g., THF).
-
Ylide Generation: Cool the resulting suspension to the appropriate temperature (e.g., 0 °C or -78 °C). Slowly add a solution of a strong base (e.g., n-BuLi in hexanes) dropwise. Stir the mixture for 30-60 minutes, during which the characteristic color of the ylide (often deep red or orange) should develop.
-
Carbonyl Addition: While maintaining the temperature, add a solution of the aldehyde or ketone in the anhydrous solvent to the ylide mixture dropwise.
-
Reaction: Allow the reaction to stir at a low temperature for a period, then let it warm to room temperature and stir until completion, typically monitored by Thin Layer Chromatography (TLC).[11]
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The primary challenge in purification is the removal of the triphenylphosphine oxide byproduct.[4] This is typically achieved by column chromatography on silica gel.[11] In some cases, precipitation of the byproduct from a nonpolar solvent mixture (e.g., ether/hexanes) can be effective.[11][12]
Conclusion
This compound is a valuable and highly effective Wittig reagent for the olefination of aldehydes and ketones. It serves as a reliable means to introduce a three-carbon chain with a protected terminal hydroxyl group, which is advantageous for the synthesis of complex organic molecules and pharmaceutical intermediates. A thorough understanding of its properties, the underlying reaction mechanism, and appropriate experimental protocols is crucial for its successful application in a research and development setting. Its ability to form (Z)-alkenes from a non-stabilized ylide adds to its synthetic utility, allowing for a degree of stereochemical control in the construction of molecular frameworks.
References
- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reagents | CymitQuimica [cymitquimica.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Wittig reagents - Wikipedia [en.wikipedia.org]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. orgosolver.com [orgosolver.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rsc.org [rsc.org]
The Wittig Olefination: A Cornerstone of Modern Alkene Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Wittig olefination stands as a landmark discovery in organic chemistry, providing a powerful and versatile method for the stereoselective synthesis of alkenes from carbonyl compounds. Its profound impact is evident in its widespread application, from the industrial-scale production of vital compounds like Vitamin A to the intricate assembly of complex natural products and pharmaceuticals. This technical guide provides a comprehensive overview of the Wittig reaction, detailing its discovery, core mechanism, significance in various scientific fields, and practical experimental protocols.
Discovery of the Wittig Olefination: A Nobel-Winning Breakthrough
The Wittig reaction was first reported in 1954 by German chemist Georg Wittig and his coworker Ulrich Schöllkopf.[1] This groundbreaking work, which involved the reaction of aldehydes and ketones with phosphorus ylides, or "Wittig reagents," to form alkenes, earned Georg Wittig a share of the Nobel Prize in Chemistry in 1979.[2][3] The discovery stemmed from Wittig's fundamental research into organophosphorus compounds and carbanion chemistry.[2][4] His pioneering paper, published in Chemische Berichte, detailed the reaction of methylenetriphenylphosphorane with benzophenone to yield 1,1-diphenylethene and triphenylphosphine oxide with remarkable efficiency.[4][5]
Wittig's contributions also include the preparation of phenyllithium and the discovery of the 1,2- and 2,3-Wittig rearrangements.[3] His work laid the foundation for the development of a new class of reagents that have become indispensable in synthetic organic chemistry.[4]
Core Mechanism: From Ylides to Alkenes
The Wittig reaction proceeds through a fascinating and well-studied mechanism that involves several key intermediates. The stereochemical outcome of the reaction is highly dependent on the nature of the ylide and the reaction conditions.
Formation of the Phosphonium Ylide (Wittig Reagent)
The journey to the alkene begins with the preparation of the Wittig reagent, a phosphonium ylide. This is typically achieved in a two-step process:
-
Phosphonium Salt Formation: A trialkyl- or triarylphosphine, most commonly triphenylphosphine, is reacted with an alkyl halide via an SN2 reaction to form a stable phosphonium salt.[6]
-
Ylide Generation: The phosphonium salt is then treated with a strong base to deprotonate the carbon atom adjacent to the phosphorus, yielding the ylide.[6] The choice of base is crucial and depends on the acidity of the α-proton, which is influenced by the substituents on the carbon. Common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), and sodium amide (NaNH₂).[7]
The Olefination Step: Oxaphosphetane Intermediate
The nucleophilic carbon of the ylide readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The exact mechanism of this step has been a subject of extensive research, with two primary pathways proposed: the betaine pathway and the concerted [2+2] cycloaddition pathway.
-
Betaine Pathway: This pathway involves the formation of a zwitterionic intermediate called a betaine. The betaine can then cyclize to form a four-membered ring intermediate, the oxaphosphetane.
-
Concerted [2+2] Cycloaddition: More recent evidence, particularly in lithium-salt-free conditions, supports a concerted [2+2] cycloaddition mechanism where the oxaphosphetane is formed directly without the intermediacy of a betaine.[1][8]
The oxaphosphetane is an unstable intermediate that rapidly collapses in a retro-[2+2] cycloaddition to yield the final products: the desired alkene and a highly stable phosphine oxide (typically triphenylphosphine oxide).[8][9] The formation of the strong phosphorus-oxygen double bond is the thermodynamic driving force for the reaction.
Stereoselectivity: The Role of Ylide Stability
A key feature of the Wittig reaction is its ability to control the stereochemistry of the resulting alkene. The E/Z selectivity is largely determined by the stability of the ylide:
-
Unstabilized Ylides: Ylides with alkyl or other electron-donating groups on the carbanion are considered "unstabilized." These reactive ylides typically lead to the formation of the (Z)-alkene with high selectivity.[1] This is attributed to a kinetically controlled reaction pathway where the sterically less hindered approach of the ylide and carbonyl leads to a syn-oxaphosphetane, which then decomposes to the (Z)-alkene.
-
Stabilized Ylides: Ylides bearing electron-withdrawing groups (e.g., ester, ketone) on the carbanion are "stabilized" by resonance. These less reactive ylides generally favor the formation of the (E)-alkene.[1][6] The reaction is under thermodynamic control, allowing for equilibration to the more stable anti-oxaphosphetane, which subsequently yields the (E)-alkene.
The Schlosser Modification for (E)-Alkene Synthesis
For cases where the (E)-alkene is desired from an unstabilized ylide, the Schlosser modification provides an elegant solution. This method involves the use of a strong base, such as phenyllithium, at low temperatures to deprotonate the betaine intermediate. Subsequent protonation and elimination steps lead to the selective formation of the (E)-alkene.[1][4]
Significance and Applications in Science and Industry
The Wittig reaction's reliability, functional group tolerance, and stereoselectivity have made it an invaluable tool in a wide range of chemical endeavors, from the synthesis of complex natural products to large-scale industrial processes.
Natural Product Synthesis
The Wittig olefination has been instrumental in the total synthesis of numerous complex natural products, where the precise installation of double bonds is often a critical challenge. It has been widely employed in the synthesis of:
-
Alkaloids: A diverse class of naturally occurring compounds with a broad spectrum of biological activities.[1]
-
Macrolides: Large-ring lactones, many of which are potent antibiotics.[4]
-
Prostaglandins: Hormone-like substances with a wide range of physiological effects. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate esters, is particularly useful in prostaglandin synthesis due to its high (E)-selectivity.[2]
-
Leukotrienes: Inflammatory mediators involved in allergic and inflammatory responses.[10]
Industrial-Scale Synthesis
The robustness of the Wittig reaction has led to its adoption in several large-scale industrial processes.
-
Vitamin A Synthesis: The BASF industrial synthesis of Vitamin A is a classic example of the Wittig reaction's utility. This process involves the reaction of a C15-phosphonium salt with a C5-aldehyde to construct the full C20 carbon skeleton of Vitamin A acetate.[3][5]
-
β-Carotene Synthesis: Similar Wittig-based strategies are employed in the industrial production of β-carotene, a precursor to Vitamin A and a widely used food colorant.[5]
-
Fine Chemicals and Agrochemicals: The Wittig reaction is used to synthesize a variety of other fine chemicals, including insect pheromones for pest control.
Drug Discovery and Development
In the pharmaceutical industry, the Wittig reaction is a key tool for the synthesis of active pharmaceutical ingredients (APIs). Its ability to create specific carbon-carbon double bonds is crucial for establishing the desired three-dimensional structure of a drug molecule, which is often critical for its biological activity. Examples of drugs synthesized using the Wittig reaction include:
-
Prozac (Fluoxetine): An antidepressant.
-
Nalmefene: A medication used to treat alcoholism.[11]
Data Presentation: A Quantitative Look at the Wittig Olefination
The following tables summarize quantitative data for representative Wittig and Horner-Wadsworth-Emmons reactions in key syntheses.
Table 1: Industrial Synthesis of Vitamin A Acetate (BASF Process)
| Reactants | Product | Yield (%) | Reaction Conditions |
| C15-Phosphonium Salt and C5-Aldehyde | Vitamin A Acetate | 82 - 89 | Aqueous ammonia, 50°C, 30 min |
Table 2: Olefination Reactions in Prostaglandin Synthesis (Corey's Synthesis)
| Reaction Type | Reactants | Product | Yield (%) | Stereoselectivity |
| Horner-Wadsworth-Emmons | Aldehyde intermediate and phosphonate ylide | Prostaglandin precursor (E-alkene) | ~80 | High (E) |
| Wittig Reaction | Lactol intermediate and phosphonium ylide | Prostaglandin F2α precursor (Z-alkene) | 68 | High (Z) |
Experimental Protocols
This section provides detailed experimental protocols for key Wittig and Horner-Wadsworth-Emmons reactions.
Industrial Synthesis of Vitamin A Acetate (BASF Process) - Wittig Reaction
Reaction: Wittig olefination of (E)-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4-pentadien-1-yl]triphenylphosphonium salt (C15 salt) with (E)-4-acetoxy-2-methyl-2-butenal (C5 acetate).
Procedure:
-
A solution of 100 g of the C15 salt in 150 g of water is heated to 50°C.
-
To this solution, 2.1 to 2.2 equivalents of an aqueous ammonia solution and 1.0 to 1.1 equivalents of the C5 acetate are added.
-
The reaction mixture is stirred at 50°C for 30 minutes.
-
After completion, the reaction mixture is worked up via extraction to isolate the Vitamin A acetate.
Yield: 82-89%
Synthesis of Prostaglandin F2α Precursor (Corey's Synthesis) - Wittig Reaction
Reaction: Wittig reaction of a lactol intermediate with the ylide derived from (4-carboxybutyl)triphenylphosphonium bromide.
Procedure:
-
The phosphonium salt is suspended in a suitable solvent (e.g., DMSO).
-
The ylide is generated in situ by the addition of a strong base (e.g., sodium dimsyl).
-
The lactol intermediate, dissolved in the same solvent, is added to the ylide solution.
-
The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched with water and the product is extracted with an organic solvent.
-
The crude product is purified by chromatography.
Yield: 68% for the olefination and subsequent hydrolysis steps.
Synthesis of Prostaglandin E1 Methyl Ester Precursor - Horner-Wadsworth-Emmons Reaction
Reaction: Intramolecular Horner-Wadsworth-Emmons reaction of a phosphonate-aldehyde precursor.
Procedure:
-
To a solution of the phosphonate-aldehyde in a suitable solvent (e.g., acetonitrile) is added a base (e.g., DBU) and lithium chloride.
-
The reaction mixture is stirred at room temperature for several hours until the starting material is consumed.
-
The reaction is quenched, and the product is extracted and purified.
Yield: Typically high for intramolecular HWE reactions.
Visualizing the Wittig Reaction: Diagrams and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of the Wittig olefination.
References
- 1. researchgate.net [researchgate.net]
- 2. gchemglobal.com [gchemglobal.com]
- 3. researchgate.net [researchgate.net]
- 4. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US20090043121A1 - Method for producing vitamin a acetate - Google Patents [patents.google.com]
- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 8. CN108822015B - Method for synthesizing beta-carotene - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. US5191110A - Process for the synthesis of vitamin A and certain ones of derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to (3-Benzyloxypropyl)triphenylphosphonium Bromide (C6H5CH2O(CH2)3P(C6H5)3Br)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Benzyloxypropyl)triphenylphosphonium bromide, with the chemical formula C28H28BrOP, is a quaternary phosphonium salt that serves as a crucial reagent in modern organic synthesis.[1][2][3] Its primary application lies in its role as a precursor to a phosphorus ylide for the Wittig reaction, a powerful and widely used method for the formation of carbon-carbon double bonds.[4][5] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and application, and its relevance in synthetic chemistry, particularly in the context of drug development.
Chemical and Physical Properties
This compound is a white to off-white solid. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C28H28BrOP | [2] |
| Molecular Weight | 491.40 g/mol | [1] |
| CAS Number | 54314-85-1 | [1] |
| Appearance | White to off-white powder/solid | [6] |
| Melting Point | 153-154 °C | [1] |
| Solubility | Soluble in polar organic solvents like dichloromethane and chloroform. |
Spectroscopic Data
While a complete, publicly available spectral dataset is not readily accessible, a Certificate of Analysis for a commercial sample confirms that the 1H-NMR and 31P-NMR spectra are consistent with the assigned structure.[6] Based on the structure and data for analogous compounds, the expected spectral characteristics are summarized below.
Table 2: Expected NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |
| 1H NMR | 7.6 - 8.0 | multiplet | 15H, P-(CH -C6H5)3 |
| 7.2 - 7.4 | multiplet | 5H, O-CH2-CH 5 | |
| 4.5 | singlet | 2H, O-CH 2-C6H5 | |
| 3.8 - 4.0 | multiplet | 2H, P-CH 2- | |
| 3.5 - 3.7 | triplet | 2H, -O-CH 2- | |
| 1.8 - 2.0 | multiplet | 2H, -CH2-CH 2-CH2- | |
| 13C NMR | 135.0 (d) | doublet | P-C (ipso) |
| 134.0 (d) | doublet | P-C-C H (ortho) | |
| 130.5 (d) | doublet | P-C-C-C H (meta) | |
| 129.0 (d) | doublet | P-C-C-C-C H (para) | |
| 138.0 | singlet | O-CH2-C (ipso) | |
| 128.5 | singlet | O-CH2-C-C H | |
| 127.8 | singlet | O-CH2-C-C-C H | |
| 73.0 | singlet | O-C H2-C6H5 | |
| 69.0 | singlet | -O-C H2- | |
| 25.0 (d) | doublet | P-C H2- | |
| 22.0 (d) | doublet | -CH2-C H2-CH2- | |
| 31P NMR | ~ +25 | singlet |
Note: The predicted chemical shifts and coupling patterns are based on typical values for similar phosphonium salts and may vary slightly depending on the solvent and experimental conditions. The notation 'd' indicates a doublet due to phosphorus-carbon coupling.
Experimental Protocols
Synthesis of this compound
The synthesis of this phosphonium salt is typically achieved through a nucleophilic substitution (SN2) reaction between triphenylphosphine and benzyl 3-bromopropyl ether. A detailed procedure, adapted from the literature, is provided below.[7]
Experimental Workflow: Synthesis of this compound
Caption: Synthesis of the target phosphonium salt.
Procedure:
-
To a solution of benzyl 3-bromopropyl ether (1 equivalent) in dry toluene, add triphenylphosphine (1 equivalent).
-
Heat the reaction mixture at reflux for 7 hours.
-
After cooling to room temperature, the white precipitate of this compound is collected by filtration.
-
Wash the solid with fresh toluene and then with diethyl ether.
-
Dry the product under vacuum to yield the pure phosphonium salt. An expected yield of approximately 85% can be achieved with this method.[7]
Application in the Wittig Reaction
This compound is a versatile reagent for the Wittig olefination of aldehydes and ketones. A general protocol for the reaction with an aromatic aldehyde is outlined below.
Signaling Pathway: The Wittig Reaction Mechanism
Caption: The Wittig reaction pathway.
Representative Protocol: Reaction with Benzaldehyde
-
Suspend this compound (1.1 equivalents) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to -78 °C and add a strong base such as n-butyllithium (1.0 equivalent) dropwise.
-
Allow the resulting deep red or orange solution of the ylide to stir at this temperature for 30 minutes, then warm to 0 °C for an additional 30 minutes.
-
Cool the reaction mixture back to -78 °C and add a solution of benzaldehyde (1.0 equivalent) in dry THF dropwise.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired alkene.
Table 3: Representative Wittig Reaction Data
| Aldehyde | Product | Typical Yield |
| Benzaldehyde | (4-Benzyloxy-1-buten-1-yl)benzene | 70-90% (E/Z mixture) |
| 4-Methoxybenzaldehyde | 1-(4-Benzyloxy-1-buten-1-yl)-4-methoxybenzene | 75-95% (E/Z mixture) |
| Cyclohexanecarboxaldehyde | (4-Benzyloxy-1-buten-1-yl)cyclohexane | 60-80% (E/Z mixture) |
Applications in Drug Development and Research
While this compound itself is not typically an active pharmaceutical ingredient, its utility in the Wittig reaction makes it a valuable tool in the synthesis of complex organic molecules, including those with potential therapeutic applications. For instance, it has been used as a reactant in the preparation of inhibitors of heat shock protein (Hsp90), which are being investigated as antitumor agents.[1][3] The benzyloxypropyl moiety can be incorporated into larger molecular scaffolds, and the resulting alkenes can serve as key intermediates in the synthesis of natural products and their analogs for biological evaluation.
Conclusion
This compound is a readily prepared and versatile phosphonium salt that serves as a cornerstone reagent for the Wittig olefination. Its ability to introduce a benzyloxypropyl-containing alkene fragment makes it a valuable building block in synthetic organic chemistry. The detailed protocols and data presented in this guide are intended to facilitate its effective use by researchers and scientists in academic and industrial settings, particularly in the pursuit of novel therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for Alkene Synthesis using (3-Benzyloxypropyl)triphenylphosphonium bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of alkenes utilizing a Wittig reaction with (3-Benzyloxypropyl)triphenylphosphonium bromide. The described methodology is based on established procedures and offers a reliable route to benzyloxy-functionalized alkenes, which are valuable intermediates in organic synthesis.
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. This protocol specifically details the use of this compound, a Wittig salt that allows for the introduction of a benzyloxypropyl moiety. This functional group can be a useful handle for further synthetic transformations or as a key structural element in target molecules.
Data Presentation
The following table summarizes the quantitative data for a representative alkene synthesis using this compound and crotonaldehyde.
| Compound Name | Formula | Molar Mass ( g/mol ) | Role | Stoichiometric Ratio | Amount Used |
| This compound | C₂₈H₂₈BrOP | 491.40 | Wittig Salt | 1.1 eq | 5.41 g |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | Base | 1.05 eq | 4.2 mL (2.5 M in hexanes) |
| Crotonaldehyde | C₄H₆O | 70.09 | Aldehyde | 1.0 eq | 0.70 g |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | - | 120 mL |
| Product Information | |||||
| (6E)-8-Benzyloxy-1,6-octadiene | C₁₅H₂₀O | 216.32 | Product | - | Yield: 82% (1.58 g) |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of (6E)-8-Benzyloxy-1,6-octadiene.
Materials:
-
This compound
-
n-Butyllithium (2.5 M solution in hexanes)
-
Crotonaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Septa
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
Part 1: Ylide Formation
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (5.41 g, 11.0 mmol).
-
Add anhydrous THF (100 mL) to the flask via a syringe.
-
Cool the resulting suspension to -78 °C using a dry ice/acetone bath.
-
While stirring vigorously, slowly add n-butyllithium (4.2 mL of a 2.5 M solution in hexanes, 10.5 mmol) dropwise via a syringe over 10-15 minutes. A deep red or orange color should develop, indicating the formation of the phosphorus ylide.
-
After the addition is complete, continue stirring the mixture at -78 °C for an additional 30 minutes.
Part 2: Wittig Reaction
-
In a separate flame-dried flask, prepare a solution of crotonaldehyde (0.70 g, 10.0 mmol) in anhydrous THF (20 mL).
-
Slowly add the solution of crotonaldehyde to the freshly prepared ylide solution at -78 °C via a cannula or syringe.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the aldehyde spot.
Part 3: Work-up and Purification
-
Upon completion of the reaction, cool the mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with saturated aqueous sodium chloride (brine) solution (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will contain the desired alkene and triphenylphosphine oxide as a byproduct. Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity) to isolate the pure (6E)-8-Benzyloxy-1,6-octadiene. The yield of the purified product is typically around 82%.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of (6E)-8-Benzyloxy-1,6-octadiene.
Caption: Workflow for the synthesis of (6E)-8-Benzyloxy-1,6-octadiene.
Applications of (3-Benzyloxypropyl)triphenylphosphonium bromide in C-C Bond Formation: Application Notes and Protocols
(3-Benzyloxypropyl)triphenylphosphonium bromide is a versatile Wittig reagent employed in organic synthesis for the formation of carbon-carbon double bonds. Its utility lies in the introduction of a benzyloxypropylidene moiety to aldehydes and ketones, leading to the synthesis of a variety of valuable organic molecules. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in C-C bond formation reactions.
Overview of the Wittig Reaction
The Wittig reaction is a Nobel Prize-winning chemical reaction that converts a carbonyl compound (aldehyde or ketone) into an alkene using a phosphorus ylide (a Wittig reagent).[1][2] The reaction proceeds through a betaine intermediate, which forms an oxaphosphetane ring that subsequently collapses to yield the desired alkene and triphenylphosphine oxide. The strong P=O bond formation is the thermodynamic driving force for this reaction.[1]
A key advantage of the Wittig reaction is the precise placement of the newly formed double bond, avoiding the formation of isomeric mixtures often encountered in elimination reactions.[3]
General Applications in C-C Bond Formation
This compound serves as a precursor to the corresponding phosphorus ylide. Upon treatment with a strong base, the ylide is generated in situ and can then react with a variety of aldehydes and ketones. This reaction is instrumental in the synthesis of complex molecules, including natural products and pharmacologically active compounds.
While specific, detailed protocols for this compound are not abundantly available in publicly accessible literature, its application can be inferred from its role as a reactant in the preparation of:
-
Spirocyclohexadienones: These compounds are significant structural motifs in various natural products and possess interesting biological activities.
-
Heat Shock Protein 90 (Hsp90) Inhibitors: Hsp90 is a molecular chaperone that is a target for cancer therapy.
-
Carpanone-like Molecules: Carpanone is a lignan with a unique molecular architecture.
Experimental Protocols
The following are generalized experimental protocols for the Wittig reaction using a phosphonium salt like this compound. These should be adapted and optimized for specific substrates and scales.
Preparation of the Phosphorus Ylide (Wittig Reagent)
The phosphorus ylide is typically generated in situ by deprotonating the phosphonium salt with a strong base.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Strong base (e.g., n-Butyllithium (n-BuLi), Sodium hydride (NaH), Sodium amide (NaNH₂), Potassium tert-butoxide)[4]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend this compound (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.05 equivalents) dropwise to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a distinct color change (typically to yellow or orange).[5]
Diagram of Ylide Formation:
Caption: General scheme for the formation of a phosphorus ylide.
Wittig Reaction with an Aldehyde or Ketone
Materials:
-
Phosphorus ylide solution (prepared as in 3.1)
-
Aldehyde or ketone
-
Anhydrous THF
Procedure:
-
Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask under an inert atmosphere.
-
Slowly add the aldehyde/ketone solution to the prepared ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Diagram of the Wittig Reaction Workflow:
Caption: Experimental workflow for a typical Wittig reaction.
Reaction Work-up and Product Purification
Procedure:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[5]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane or diethyl ether (3 x volume of the aqueous layer).[5]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product will contain the desired alkene and triphenylphosphine oxide. Purification can be achieved by:
-
Crystallization/Trituration: If the product and byproduct have significantly different solubilities, crystallization from a suitable solvent system can be effective.[6]
-
Flash Column Chromatography: This is a standard method for separating the alkene from the more polar triphenylphosphine oxide.[6]
-
Precipitation of Triphenylphosphine Oxide: Dissolving the crude residue in a minimal amount of a solvent in which the alkene is soluble but the oxide is not (e.g., a mixture of diethyl ether and hexanes) can precipitate the triphenylphosphine oxide.[5]
-
Quantitative Data
| Phosphonium Salt | Aldehyde/Ketone | Base | Solvent | Time (h) | Yield (%) | Reference |
| Benzyltriphenylphosphonium chloride | 9-Anthraldehyde | 50% NaOH | CH₂Cl₂/H₂O | 0.5 | - | [7] |
| Methyltriphenylphosphonium bromide | 6-Morpholinonicotinaldehyde | n-BuLi | THF | 1-2 | - | [5] |
| (Carbethoxymethylene)triphenylphosphorane | Benzaldehyde | - | neat | 0.25 | - | [8] |
| Benzyltriphenylphosphonium bromide | Substituted Benzaldehydes | LiOH | i-PrOH | 2-24 | 65-95 | [9] |
Safety Precautions
-
Wittig reagents and the strong bases used to generate them are often air- and moisture-sensitive. Reactions should be carried out under an inert atmosphere using anhydrous solvents.
-
Strong bases such as n-butyllithium are pyrophoric and must be handled with extreme care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform all manipulations in a well-ventilated fume hood.
By following these guidelines and adapting the protocols to the specific requirements of the desired transformation, researchers can effectively utilize this compound for the synthesis of a wide range of benzyloxy-substituted alkenes.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. biomedres.us [biomedres.us]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: A Guide to the In Situ Generation of Phosphonium Ylides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Phosphonium ylides, also known as Wittig reagents, are crucial intermediates in organic synthesis, primarily for the formation of alkenes from aldehydes and ketones via the Wittig reaction.[1][2] An ylide is a neutral, dipolar molecule containing a negatively charged carbon atom (carbanion) adjacent to a positively charged heteroatom, in this case, phosphorus.[3] The in situ generation of these ylides—meaning they are prepared and used in the same reaction vessel without isolation—is a common and efficient strategy that avoids the decomposition of often unstable ylide intermediates.[4][5]
This document provides detailed protocols for the in situ generation of different classes of phosphonium ylides and their subsequent use in the Wittig reaction.
Core Principle: The Two-Step Generation of a Phosphonium Ylide
The synthesis of a phosphonium ylide is a two-step process that is typically performed in the same reaction vessel.[6]
-
Step 1: Formation of the Phosphonium Salt. This step involves a bimolecular nucleophilic substitution (SN2) reaction. A tertiary phosphine, most commonly triphenylphosphine (PPh₃), acts as a nucleophile and attacks an alkyl halide.[1][2] This reaction works best with methyl, primary, and some secondary alkyl halides.[3][7] The product is a stable alkyltriphenylphosphonium salt.
-
Step 2: Deprotonation to Form the Ylide. The phosphonium salt possesses acidic protons on the carbon adjacent to the positively charged phosphorus atom.[8] A suitable base is used to deprotonate this carbon, generating the phosphonium ylide.[9] The choice of base is critical and depends on the stability of the resulting ylide.[10]
Caption: General workflow for the in situ generation of a phosphonium ylide and its use in the Wittig reaction.
Classification of Ylides and Base Selection
Phosphonium ylides are broadly classified based on the substituents attached to the carbanion, which dictates their stability and the strength of the base required for their formation.[6][11]
-
Unstabilized Ylides: The carbanion is substituted with only alkyl groups or hydrogen atoms. These ylides are highly reactive and require very strong bases for deprotonation, such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂).[2][4]
-
Stabilized Ylides: The carbanion bears an electron-withdrawing group (e.g., ester, ketone) that delocalizes the negative charge, making the corresponding phosphonium salt more acidic. These can be generated using weaker bases like sodium hydroxide (NaOH) or alkoxides.[10][11]
-
Semi-stabilized Ylides: These have substituents like a phenyl or vinyl group, which provide moderate stabilization. Moderately strong bases are often employed for their generation.
Caption: Relationship between ylide stability and the required base strength for its generation.
Experimental Protocols
Safety Note: Many reagents used in these protocols are hazardous. n-Butyllithium is highly pyrophoric. Strong bases are corrosive. All manipulations should be performed in a fume hood, under an inert atmosphere (Argon or Nitrogen) when required, and with appropriate personal protective equipment (PPE).
Protocol 1: In Situ Generation of an Unstabilized Ylide
This protocol describes the formation of methylenetriphenylphosphorane and its immediate reaction with cyclohexanone.[4] Strict anhydrous and anaerobic conditions are critical for success.[4]
Table 1: Reagents and Conditions for Unstabilized Ylide Generation
| Parameter | Value | Notes |
|---|---|---|
| Phosphonium Salt | Methyltriphenylphosphonium bromide | 1.1 equivalents |
| Base | n-Butyllithium (n-BuLi) in hexanes | 1.05 equivalents |
| Carbonyl | Cyclohexanone | 1.0 equivalent |
| Solvent | Anhydrous Tetrahydrofuran (THF) | --- |
| Temperature | 0 °C to Room Temperature | Ylide generation at 0 °C |
| Atmosphere | Dry Argon or Nitrogen | Essential to prevent quenching |
| Reaction Time | 1 hour for ylide formation | --- |
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under a stream of dry argon. Allow it to cool to room temperature.
-
Add Reagents: Under a positive pressure of argon, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF.
-
Ylide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add the n-BuLi solution (1.05 eq.) dropwise via syringe over 10-15 minutes. A deep yellow or orange color indicates the formation of the ylide.[4]
-
Stir: Allow the mixture to stir at 0 °C for 1 hour to ensure complete deprotonation.[4]
-
Carbonyl Addition: Add a solution of cyclohexanone (1.0 eq.) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates consumption of the starting material.
-
Quench: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).
-
Workup: Proceed with standard aqueous workup and purification by column chromatography.
Protocol 2: In Situ Generation of a Semi-Stabilized Ylide
This protocol details the generation of benzylidenetriphenylphosphorane using a moderately strong base for the synthesis of trans-9-(2-phenylethenyl)anthracene.[12]
Table 2: Reagents and Conditions for Semi-Stabilized Ylide Generation
| Parameter | Value | Notes |
|---|---|---|
| Phosphonium Salt | Benzyltriphenylphosphonium chloride | 0.00223 moles (0.87 g) |
| Base | 50% Sodium Hydroxide (w/w) | ~10 drops (0.200 µL) |
| Carbonyl | 9-Anthraldehyde | 0.00242 moles (0.50 g) |
| Solvent | N,N-Dimethylformamide (DMF) | 6 mL |
| Temperature | Room Temperature | --- |
| Atmosphere | Air | Inert atmosphere not strictly required |
| Reaction Time | 30 minutes | --- |
Procedure:
-
Setup: In a 25-mL Erlenmeyer flask, combine 9-anthraldehyde (0.50 g) and benzyltriphenylphosphonium chloride (0.87 g).
-
Dissolution: Add 6 mL of DMF and a magnetic stir bar. Stir the mixture vigorously for at least 5 minutes to dissolve the solids.
-
Ylide Formation & Reaction: While stirring rapidly, carefully add 10 drops (~0.200 µL) of 50% aqueous sodium hydroxide solution. The reaction color will change from dark yellowish to reddish-orange over the course of the reaction.[12]
-
Stir: Continue to stir vigorously at room temperature for 30 minutes.
-
Precipitation: Add 4 mL of a 1:1 mixture of 1-propanol/distilled water to precipitate the crude product.
-
Isolation: Collect the product by vacuum filtration and wash with cold 1-propanol.
-
Purification: Recrystallize the crude solid from a minimal amount of 1-propanol to yield the pure product.[12]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. content.e-bookshelf.de [content.e-bookshelf.de]
- 6. chemistnotes.com [chemistnotes.com]
- 7. youtube.com [youtube.com]
- 8. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 9. Wittig reaction | PPTX [slideshare.net]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. www1.udel.edu [www1.udel.edu]
One-Pot Wittig Reaction: A Comprehensive Guide to a Streamlined Olefination
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds with high reliability and stereocontrol. The one-pot variant of this reaction offers significant advantages in terms of operational simplicity, time efficiency, and often, improved environmental footprint by minimizing solvent use and purification steps. This document provides detailed application notes and protocols for conducting a one-pot Wittig reaction, including data on substrate scope and yields, and a visual representation of the experimental workflow.
Introduction
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or a ketone to produce an alkene and triphenylphosphine oxide.[1] In a traditional two-step procedure, the phosphonium salt is first prepared and isolated, followed by deprotonation with a strong base to generate the ylide, which then reacts with the carbonyl compound. The one-pot approach streamlines this process by generating the phosphonium salt and the ylide in situ.[2] This is typically achieved by combining an alkyl halide, triphenylphosphine, a base, and the carbonyl compound in a single reaction vessel. This methodology is particularly advantageous for alpha-halo carbonyl compounds and benzylic halides which can form Wittig reagents in the presence of moderate bases.[2]
Experimental Protocols
This section details a general protocol for a green, aqueous one-pot Wittig reaction, a method noted for its environmental benefits and operational simplicity.[3]
2.1. Materials:
-
Triphenylphosphine (PPh₃)
-
Alkyl halide (e.g., methyl bromoacetate, bromoacetonitrile)
-
Aldehyde (e.g., benzaldehyde, 2-thiophenecarboxaldehyde, anisaldehyde)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
1.0 M Sulfuric acid (H₂SO₄) (for quenching)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
2.2. General Procedure for Aqueous One-Pot Wittig Reaction:
-
To a test tube or round-bottom flask equipped with a magnetic stir bar, add powdered triphenylphosphine.
-
Add a saturated aqueous solution of sodium bicarbonate to the vessel. Stir the resulting suspension for approximately one minute.[3]
-
To this suspension, add the alkyl halide followed by the aldehyde.
-
Stir the reaction mixture vigorously at room temperature for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1.0 M H₂SO₄.
-
Extract the product with diethyl ether.
-
Dry the combined organic layers with magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product, which contains the desired alkene and triphenylphosphine oxide, can be purified by column chromatography on silica gel.[3]
Data Presentation
The following tables summarize the results of one-pot Wittig reactions with various substrates, showcasing the versatility of this method.
Table 1: One-Pot Aqueous Wittig Reaction of Various Aldehydes with Methyl Bromoacetate [3]
| Aldehyde | Product | Yield (%) | E:Z Ratio |
| Benzaldehyde | Methyl cinnamate | 85.2 | >99:1 |
| 2-Thiophenecarboxaldehyde | Methyl 3-(2-thienyl)acrylate | 78.5 | >99:1 |
| Anisaldehyde | Methyl 4-methoxycinnamate | 92.1 | >99:1 |
Table 2: One-Pot Aqueous Wittig Reaction of Benzaldehyde with Various Alkyl Halides [3]
| Alkyl Halide | Product | Yield (%) | E:Z Ratio |
| Methyl bromoacetate | Methyl cinnamate | 85.2 | >99:1 |
| Bromoacetonitrile | Cinnamonitrile | 56.9 (highest reported 86.1) | 85:15 |
Experimental Workflow and Signaling Pathways
4.1. Experimental Workflow
The following diagram illustrates the key steps in the one-pot Wittig reaction protocol.
Caption: Workflow for the one-pot aqueous Wittig reaction.
4.2. Reaction Mechanism Pathway
The following diagram outlines the key mechanistic steps occurring in situ during the one-pot Wittig reaction.
Caption: In situ mechanism of the one-pot Wittig reaction.
Conclusion
The one-pot Wittig reaction represents a significant process improvement over the traditional two-step method. The protocols and data presented herein demonstrate its applicability to a range of substrates, offering a convenient and efficient route to a variety of alkenes. The aqueous-based protocol further highlights the potential for developing more environmentally benign synthetic methodologies. This approach is highly valuable for researchers in academic and industrial settings, particularly in the context of drug development where efficiency and sustainability are of paramount importance.
References
Application Notes and Protocols: Microwave-Assisted Synthesis of Benzyltriphenylphosphonium Bromide Salts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the efficient synthesis of benzyltriphenylphosphonium bromide salts, crucial precursors for Wittig reagents, utilizing microwave irradiation. This method offers significant advantages over conventional heating, including drastically reduced reaction times and high product yields. The described protocol is simple, efficient, and applicable to a range of substituted benzyl bromides, making it a valuable technique for organic synthesis and drug development workflows.
Introduction
Benzyltriphenylphosphonium bromide and its derivatives are key intermediates in organic chemistry, primarily serving as precursors to phosphorus ylides for the Wittig reaction. The Wittig reaction is a fundamental tool for the stereoselective synthesis of alkenes, a common structural motif in many biologically active molecules and pharmaceuticals. Traditional methods for synthesizing these phosphonium salts often require prolonged heating under reflux conditions for several hours or even days.[1] Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, leading to shorter reaction times, often cleaner reactions, and improved energy efficiency.[2][3][4] This application note details a validated microwave-assisted procedure for the rapid and high-yield synthesis of benzyltriphenylphosphonium bromide salts.[2][3][4]
Data Presentation
The microwave-assisted synthesis protocol consistently delivers high yields for a variety of substituted benzyltriphenylphosphonium bromide salts. The optimized conditions involve the reaction of triphenylphosphine with a substituted benzyl bromide in tetrahydrofuran (THF) at 60°C for 30 minutes under microwave irradiation.[2][3][4] A summary of representative yields is presented in the table below.
| Benzyl Bromide Derivative | Product | Yield (%) |
| Benzyl bromide | Benzyltriphenylphosphonium bromide | 97%[2][3] |
| Substituted benzyl bromides | (Substituted-benzyl)triphenylphosphonium bromide | 87-98%[2][3][4] |
| 4-(Trifluoromethoxy)benzyl bromide | (4-Trifluoromethoxybenzyl)triphenylphosphonium bromide | 97%[3] |
| 3-(Trifluoromethoxy)benzyl bromide | (3-Trifluoromethoxybenzyl)triphenylphosphonium bromide | 97%[4] |
Experimental Workflow
The following diagram illustrates the key steps in the microwave-assisted synthesis of benzyltriphenylphosphonium bromide salts.
Caption: Workflow for Microwave-Assisted Synthesis.
Experimental Protocols
Materials:
-
Triphenylphosphine (PPh₃)
-
Benzyl bromide (or substituted benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (CH₂Cl₂), for recrystallization
-
Microwave reactor
-
Microwave-safe reaction vessel with a stirrer bar
-
Buchner funnel and filter paper
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine triphenylphosphine (40 mmol, 10.5 g) and benzyl bromide (20 mmol, 3.42 g) in anhydrous tetrahydrofuran (20 mL).[2][3]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 60°C for 30 minutes with an irradiation power of 800 Watts.[2][3][4]
-
Isolation of Crude Product: After the reaction is complete, allow the vessel to cool to room temperature. A precipitate of the phosphonium salt will have formed.[2][3]
-
Filtration: Filter the precipitate using a Buchner funnel. Wash the collected solid with a small amount of cold THF to remove any unreacted starting materials.
-
Purification: Transfer the crude product to a round-bottom flask. Perform recrystallization from dichloromethane to obtain the pure benzyltriphenylphosphonium bromide salt.[2][3]
-
Drying: Dry the purified product under vacuum to remove any residual solvent. The final product should be a colorless powder.[2][3]
Safety Precautions:
-
This procedure should be carried out in a well-ventilated fume hood.
-
Benzyl bromide is a lachrymator and should be handled with care, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Microwave reactors can generate high pressures and temperatures. Ensure the reaction vessel is properly sealed and follow the manufacturer's safety guidelines for the microwave reactor.[1]
References
Application Notes and Protocols for Utilizing Phosphonium Salts in Drug Delivery Systems
Introduction
Phosphonium salts, particularly lipophilic cations like the triphenylphosphonium (TPP) cation, have emerged as highly effective moieties for targeted drug delivery. Their positive charge and lipophilicity facilitate accumulation in specific cellular compartments, most notably the mitochondria.[1][2] This targeted approach offers the potential to enhance the therapeutic efficacy of various drugs while minimizing off-target side effects.[3] These application notes provide an overview of the principles, quantitative data from recent studies, and detailed protocols for utilizing phosphonium salts in the development of advanced drug delivery systems.
Application Note 1: Mitochondria-Targeted Drug Delivery for Cancer Therapy
Principle
A key application of phosphonium salts in drug delivery is the targeting of mitochondria within cancer cells.[4] Cancer cell mitochondria often exhibit a significantly higher negative membrane potential (−150 to −170 mV) compared to normal cells. The delocalized positive charge of the triphenylphosphonium (TPP) cation allows it to readily cross cellular and mitochondrial membranes, leading to its accumulation within the mitochondrial matrix.[5][6] By conjugating or encapsulating anticancer drugs within TPP-modified nanocarriers, such as liposomes or nanoparticles, the therapeutic agent can be selectively delivered to the mitochondria of cancer cells.[4][7][8] This targeted delivery can induce oxidative stress, mitochondrial dysfunction, and ultimately trigger apoptosis in cancer cells, thereby enhancing the drug's cytotoxic effects.[7][8]
Data Presentation: Characteristics of TPP-Based Drug Delivery Systems
| Carrier System | Drug | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Cell Line | Reference |
| TPP-PEG-PE Liposomes | Paclitaxel | ~130 | +35 | N/A | >90 | HeLa | [7] |
| TPP-Modified Liposomes | Doxorubicin | ~150 | +25 | ~10 | ~85 | MCF7, HCT116 | [7][8] |
| Silica Nanoparticles (SNPs) | N/A (Imaging Agent) | 50-100 | +20 to +30 | N/A | N/A | CT-26 | [5] |
| TPP-PAMAM Dendrimers | N/A (Imaging Agent) | <10 | Positive | N/A | N/A | N/A | [6] |
N/A: Data not available in the cited sources.
Visualization: Apoptosis Signaling Pathway Induced by Mitochondria-Targeted Drug Delivery
Caption: Mitochondrial-targeted drug delivery induces apoptosis in cancer cells.
Experimental Protocol: Preparation and Characterization of TPP-Modified Liposomes for Doxorubicin Delivery
This protocol is adapted from methodologies described for creating mitochondria-targeted liposomal drug delivery systems.[2][7][9]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
TPP-PEG-PE (Triphenylphosphonium-polyethylene glycol-phosphatidylethanolamine conjugate)
-
Doxorubicin hydrochloride
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Equipment:
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Lipid Film Hydration:
-
Dissolve DPPC, cholesterol, and TPP-PEG-PE in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature to form a thin, dry lipid film.
-
Place the flask under vacuum for at least 2 hours to remove any residual solvent.
-
-
Encapsulation of Doxorubicin:
-
Hydrate the lipid film with a doxorubicin solution in PBS (e.g., 1 mg/mL) by vortexing the flask. This process forms multilamellar vesicles (MLVs).
-
-
Liposome Sizing:
-
Subject the MLV suspension to several freeze-thaw cycles to increase encapsulation efficiency.
-
Downsize the liposomes by extrusion through polycarbonate membranes with a 100 nm pore size. Pass the suspension through the extruder 10-15 times to obtain unilamellar vesicles (LUVs) of a uniform size.
-
-
Purification:
-
Remove unencapsulated doxorubicin from the liposome suspension by dialysis against PBS or by using a size-exclusion chromatography column.
-
-
Characterization:
-
Particle Size and Zeta Potential: Determine the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the prepared liposomes using a DLS and zeta potential analyzer.
-
Encapsulation Efficiency:
-
Lyse a known amount of the liposomal formulation with a suitable solvent (e.g., methanol or isopropanol) to release the encapsulated drug.
-
Quantify the total amount of doxorubicin using HPLC.
-
Encapsulation Efficiency (%) = (Amount of encapsulated drug / Initial amount of drug) x 100.
-
-
Application Note 2: Phosphonium-Based Carriers for siRNA Delivery
Principle
The delivery of nucleic acid-based therapeutics like small interfering RNA (siRNA) is challenged by the anionic nature and instability of these molecules.[10][11] Cationic polymers are often used to form complexes (polyplexes) with siRNA, neutralizing the charge and facilitating cellular uptake. Polyphosphonium polymers have been investigated as an alternative to more traditional polyammonium carriers.[12] The phosphonium cations can electrostatically interact with the phosphate backbone of siRNA to form nanoparticles that protect the siRNA from degradation and promote entry into cells.[12] Studies have shown that polyphosphonium carriers can offer a good balance of high transfection efficiency and low cytotoxicity.[12]
Data Presentation: Comparison of Phosphonium vs. Ammonium Polymers for siRNA Delivery
| Polymer Type | Best Transfection Efficiency (%) | Cell Viability (%) | Key Finding | Reference |
| Triethylphosphonium Polymer | up to 65 | 100 | Good balance between efficiency and low toxicity. | [12] |
| Ammonium Analog Polymer | ~25 | 85 | Lower efficiency and higher toxicity compared to the phosphonium analog. | [12] |
Visualization: Experimental Workflow for siRNA Delivery using Polyphosphonium Nanoparticles
Caption: Workflow for siRNA delivery and analysis using polyphosphonium carriers.
Experimental Protocol: Preparation of Polyphosphonium/siRNA Polyplexes and In Vitro Transfection
This protocol is a generalized procedure based on the principles of forming polyplexes for gene delivery.[12]
Materials:
-
Polyphosphonium polymer stock solution
-
siRNA stock solution (targeting a specific gene, e.g., GAPDH)
-
Nuclease-free water
-
Opti-MEM or other serum-free medium
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Target cells (e.g., HeLa)
-
24-well plates
Equipment:
-
Laminar flow hood
-
CO2 incubator
-
Standard cell culture equipment
Procedure:
-
Cell Seeding:
-
The day before transfection, seed target cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Polyplex Formation:
-
Separately, dilute the required amount of siRNA and polyphosphonium polymer in serum-free medium.
-
Add the diluted polymer solution to the diluted siRNA solution dropwise while gently vortexing.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable polyplexes. The N/P ratio (ratio of nitrogen in the polymer to phosphate in the siRNA) should be optimized for the specific polymer and cell line.
-
-
Transfection:
-
Remove the growth medium from the cells and wash once with PBS.
-
Add fresh serum-containing medium to each well.
-
Add the polyplex solution dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 24 to 48 hours.
-
After incubation, assess gene knockdown by measuring mRNA levels (e.g., via qPCR) or protein levels (e.g., via Western blot).
-
In a parallel plate, assess cell viability using an MTT or similar cytotoxicity assay.
-
General Protocols
Protocol 1: General Synthesis of an Alkyl Triphenylphosphonium Salt
Phosphonium salts are commonly synthesized via the SN2 reaction between a phosphine, such as triphenylphosphine, and an alkyl halide.[13]
Materials:
-
Triphenylphosphine (PPh3)
-
Primary alkyl halide (e.g., 1-bromobutane)
-
Toluene or benzene (anhydrous)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
Procedure:
-
Dissolve triphenylphosphine and the alkyl halide in a 1:1 molar ratio in a minimal amount of anhydrous toluene in a round-bottom flask.
-
Heat the mixture to reflux with stirring. The reaction time will vary depending on the reactivity of the alkyl halide but is often complete within a few hours.
-
As the reaction proceeds, the phosphonium salt will precipitate out of the non-polar solvent.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent (toluene or diethyl ether) to remove any unreacted starting materials.
-
Dry the resulting phosphonium salt crystals under vacuum.
Visualization: Synthesis of an Alkyl Triphenylphosphonium Salt
Caption: General synthesis of a phosphonium salt via SN2 reaction.
Protocol 2: In Vitro Drug Release Assay (Dialysis Bag Method)
This method is commonly used to assess the release profile of a drug from a nanoparticle formulation.[14][15]
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO) that allows free drug to pass but retains the nanoparticles.
-
Release buffer (e.g., PBS, pH 7.4, or acetate buffer, pH 5.5, to simulate endosomal conditions)
-
Stirring plate
Procedure:
-
Hydrate the dialysis tubing according to the manufacturer's instructions.
-
Pipette a known volume (e.g., 1 mL) of the drug-loaded nanoparticle suspension into the dialysis bag and securely clip both ends.
-
Submerge the sealed bag into a larger volume of release buffer (e.g., 50 mL) in a beaker.
-
Place the beaker on a stirring plate at a constant temperature (e.g., 37°C) and stir at a constant speed (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the release buffer.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release buffer to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Visualization: Workflow for In Vitro Drug Release Assay
Caption: Workflow for determining drug release profile using the dialysis method.
References
- 1. Novel Mitochondria-Targeted Amphiphilic Aminophosphonium Salts and Lipids Nanoparticles: Synthesis, Antitumor Activity and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Tumor Targeting Effect of Triphenylphosphonium Cations and Folic Acid Coated with Zr-89-Labeled Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineered triphenylphosphonium-based, mitochondrial-targeted liposomal drug delivery system facilitates cancer cell killing actions of chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineered triphenylphosphonium-based, mitochondrial-targeted liposomal drug delivery system facilitates cancer cell killing actions of chemotherapeutics - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 9. Rational Design 2-Hydroxypropylphosphonium Salts as Cancer Cell Mitochondria-Targeted Vectors: Synthesis, Structure, and Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SiRNAs with Neutral Phosphate Triester Hydrocarbon Tails Exhibit Carrier-Free Gene-Silencing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Polyphosphonium polymers for siRNA delivery: an efficient and nontoxic alternative to polyammonium carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. spds.in [spds.in]
Troubleshooting & Optimization
Technical Support Center: Wittig Reaction Troubleshooting
Welcome to the technical support center for the Wittig reaction. This resource is designed for researchers, scientists, and drug development professionals to help improve yield, purity, and stereoselectivity in their experiments. Below you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during a Wittig reaction, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of the Alkene Product
Q: My Wittig reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I fix this?
A: Low or no yield in a Wittig reaction is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions.
Possible Causes & Recommended Solutions:
-
Inefficient Ylide Formation: The phosphorus ylide (Wittig reagent) may not be forming efficiently. This is often due to an insufficiently strong base or the presence of moisture.
-
Base Selection: Ensure the base is strong enough to deprotonate the phosphonium salt. For non-stabilized ylides (e.g., those with alkyl substituents), strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required.[1] For stabilized ylides (with electron-withdrawing groups like esters), weaker bases such as sodium hydroxide or alkoxides may suffice.[2][3]
-
Anhydrous Conditions: Wittig reagents, especially non-stabilized ones, are sensitive to air and water.[2] All glassware should be oven- or flame-dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Solvents must be anhydrous.[4]
-
Order of Addition: Sometimes, generating the ylide in the presence of the carbonyl compound can improve yields, as some ylides may be unstable.[5]
-
-
Poor Reagent Quality:
-
Aldehyde/Ketone Stability: Aldehydes can be prone to oxidation or polymerization.[6][7] It is often best to use freshly purified or distilled aldehydes. In some cases, preparing the aldehyde in situ from the corresponding alcohol can be an effective strategy.[6][7]
-
Phosphonium Salt: Ensure the phosphonium salt is pure and dry. It is typically prepared from triphenylphosphine and an alkyl halide.[1][2]
-
-
Steric Hindrance: Reactions involving sterically hindered ketones can be slow and result in poor yields, particularly when using less reactive, stabilized ylides.[3][6][7]
-
Side Reactions: The presence of certain functional groups on your substrates can lead to side reactions. For example, substrates with acidic protons (like phenols) may quench the ylide.[5] Protecting such groups before the reaction may be necessary.
Troubleshooting Workflow for Low Yield
The following decision tree can help diagnose the cause of low reaction yield.
Caption: A decision tree for troubleshooting low yield in Wittig reactions.
Issue 2: Difficulty in Removing Triphenylphosphine Oxide (TPPO)
Q: My final product is contaminated with triphenylphosphine oxide (TPPO), and it's difficult to remove by standard chromatography. What are the best purification strategies?
A: The removal of the TPPO byproduct is a classic challenge in Wittig reactions due to its physical properties.
Recommended Purification Methods:
-
Crystallization/Precipitation: TPPO has low solubility in nonpolar solvents like hexanes or diethyl ether.[9][10]
-
Complexation and Precipitation: TPPO can form insoluble complexes with certain metal salts.
-
With Zinc Chloride (ZnCl₂): Dissolve the crude mixture in ethanol and add two equivalents of ZnCl₂. Stir for a few hours at room temperature. The insoluble TPPO-Zn complex that forms can be filtered off.[9][10]
-
With Calcium Bromide (CaBr₂): In ethereal solvents (like THF or MTBE) or toluene, CaBr₂ can be used to precipitate TPPO as an insoluble complex, which is then removed by filtration.[13]
-
-
Chromatography on Silica Gel: While challenging, it is possible.
-
Tip: For relatively non-polar products, you can perform a "silica plug" filtration. Suspend the crude mixture in a minimal amount of solvent and load it onto a short column of silica gel. Elute your product with a nonpolar eluent (e.g., ether), which will leave the more polar TPPO adsorbed at the top of the silica.[11][12]
-
Issue 3: Poor or Incorrect Stereoselectivity (E/Z Ratio)
Q: The E/Z ratio of my alkene product is not what I expected. How can I control the stereochemical outcome?
A: The stereoselectivity of the Wittig reaction is highly dependent on the electronic nature of the ylide.[14][15]
Controlling E/Z Selectivity:
-
Non-stabilized Ylides: These ylides (bearing alkyl or other electron-donating groups) are highly reactive and typically lead to the formation of the (Z)-alkene (cis).[8][14] This is the result of kinetic control, where the initial cycloaddition to form the oxaphosphetane intermediate is irreversible and proceeds through a puckered transition state.[6][16]
-
Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., -COOR, -CN) are less reactive.[17] The reaction becomes reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane intermediate, which decomposes to yield the (E)-alkene (trans) with high selectivity.[3][6][8]
-
Semi-stabilized Ylides: Ylides with groups like phenyl or vinyl often give poor selectivity, resulting in mixtures of (E) and (Z)-alkenes.[6][15]
The following diagram illustrates the mechanistic pathways leading to different stereoisomers.
Caption: Reaction pathways determining E/Z selectivity for different ylide types.
Data Summary & Protocols
Table 1: Influence of Ylide Type on Alkene Stereochemistry
| Ylide Type | Substituent (R) on Ylide | Reactivity | Typical Product | Control Type |
| Non-stabilized | Alkyl, H | High | (Z)-alkene[8][14] | Kinetic |
| Semi-stabilized | Phenyl, Vinyl | Moderate | Mixture of (E)- and (Z)-alkenes[6] | Mixed |
| Stabilized | -COOR, -C(O)R, -CN | Low | (E)-alkene[6][14] | Thermodynamic |
Experimental Protocol: General Procedure for a Wittig Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Part A: Phosphonium Salt Preparation [1]
-
In a round-bottom flask equipped with a reflux condenser, dissolve triphenylphosphine (1.0 eq.) in an appropriate anhydrous solvent (e.g., toluene).
-
Add the primary or secondary alkyl halide (1.0-1.1 eq.).
-
Heat the mixture to reflux and stir for 24-48 hours. The phosphonium salt often precipitates as a solid.
-
Cool the reaction mixture, collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.
Part B: Ylide Formation and Olefination [4]
-
Under an inert atmosphere (N₂ or Ar), add the dried phosphonium salt (1.0 eq.) to a flame-dried flask containing anhydrous THF.
-
Cool the suspension to the appropriate temperature (e.g., -78 °C or 0 °C).
-
Slowly add a strong base (e.g., n-BuLi, 1.0 eq.). A distinct color change (often to deep red, orange, or yellow) indicates ylide formation. Stir for 30-60 minutes.
-
Add a solution of the aldehyde or ketone (0.9-1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
Part C: Work-up and Purification [4][18]
-
Quench the reaction by carefully adding water or saturated aqueous ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product using one of the methods described in Issue 2 to remove TPPO, followed by column chromatography if necessary.
Frequently Asked Questions (FAQs)
Q1: What is the driving force of the Wittig reaction? A1: The primary driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[4][8] The high thermodynamic stability of this bond makes the final elimination step of the oxaphosphetane intermediate highly favorable.
Q2: Can I use ketones in a Wittig reaction? A2: Yes, but ketones are generally less reactive than aldehydes.[19] Reactions with ketones, especially sterically hindered ones, may require more reactive (non-stabilized) ylides and potentially higher temperatures or longer reaction times.[3][7] Stabilized ylides often fail to react with ketones.[2][3]
Q3: What is the Schlosser modification used for? A3: The Schlosser modification is used to obtain (E)-alkenes from non-stabilized ylides, which normally produce (Z)-alkenes.[6][7] It involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures to epimerize it to the more stable threo-betaine, which then eliminates to form the (E)-alkene.[6][7][8]
Q4: Are there alternatives to the Wittig reaction? A4: Yes, the most common alternative is the Horner-Wadsworth-Emmons (HWE) reaction . It uses phosphonate esters instead of phosphonium salts and generally provides excellent (E)-selectivity.[8] A key advantage of the HWE reaction is that its phosphate byproduct is water-soluble, making purification significantly easier than removing TPPO.[8]
References
- 1. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. wittig_reaction [chemeurope.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. adichemistry.com [adichemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. shenvilab.org [shenvilab.org]
- 12. Workup [chem.rochester.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. benchchem.com [benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low E/Z selectivity in alkene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low E/Z selectivity in alkene synthesis.
Troubleshooting Guides
This section offers specific advice in a question-and-answer format for common olefination reactions.
Guide 1: The Wittig Reaction
Question: My Wittig reaction is producing a low Z:E ratio for a non-stabilized ylide. How can I improve Z-selectivity?
Answer: Low Z-selectivity with non-stabilized or semi-stabilized ylides is often due to reaction conditions that allow for the equilibration of intermediates.[1] Non-stabilized ylides typically favor the formation of Z-alkenes.[2] To enhance the formation of the Z-alkene, consider the following strategies:
-
Use Salt-Free Conditions: The presence of lithium salts can catalyze the opening of the oxaphosphetane intermediate, leading to equilibration and a decrease in Z-selectivity.[3][4] Preparing the ylide under salt-free conditions is crucial. This is typically achieved by generating the ylide from the phosphonium salt using a sodium or potassium base (e.g., NaHMDS, KHMDS) in an aprotic solvent like THF or toluene.
-
Solvent Choice: Polar aprotic solvents, such as DMF, can favor the formation of Z-alkenes when using non-stabilized phosphoranes.[2]
-
Low Temperature: Running the reaction at low temperatures (e.g., -78 °C) can trap the kinetically formed syn-oxaphosphetane, which decomposes to the Z-alkene.[5]
Question: I am using a stabilized ylide and my E-selectivity is poor. What can I do?
Answer: Stabilized ylides generally provide the E-alkene with high selectivity.[6][7] Poor E-selectivity can arise from several factors. Here are some troubleshooting steps:
-
Reversibility: The formation of the oxaphosphetane intermediate can be reversible. To favor the thermodynamically more stable anti-oxaphosphetane, which leads to the E-alkene, consider increasing the reaction temperature.
-
Solvent Effects: The choice of solvent can influence the dipole-dipole interactions between the ylide and the carbonyl compound, which are important for high E-selectivity.[8][9] Protic solvents should generally be avoided. Non-polar, aprotic solvents are preferred.
-
Schlosser Modification: For non-stabilized ylides where E-selectivity is desired, the Schlosser modification is the method of choice.[6][10] This procedure involves the in-situ epimerization of the initially formed syn-betaine to the more stable anti-betaine before elimination.[10]
Guide 2: The Horner-Wadsworth-Emmons (HWE) Reaction
Question: My HWE reaction is giving a mixture of E and Z isomers. How can I increase the E-selectivity?
Answer: The Horner-Wadsworth-Emmons reaction is renowned for its high E-selectivity.[11][12] If you are observing poor selectivity, the following factors should be examined:
-
Phosphonate Reagent: The structure of the phosphonate reagent is critical. Bulky groups on the phosphonate ester (e.g., diisopropyl or di-tert-butyl) can significantly enhance E-selectivity by sterically disfavoring the formation of the Z-isomer intermediate.[1][11]
-
Base and Counterion: The choice of base and the resulting metal counterion can impact the equilibration of the intermediates.[12] Sodium bases like NaH or NaHMDS in an aprotic solvent like THF are commonly used and generally provide good E-selectivity. Lithium salts can sometimes reduce E-selectivity.[1]
-
Reaction Temperature: Higher reaction temperatures (e.g., room temperature or slightly elevated) can promote the equilibration of intermediates, favoring the formation of the thermodynamically more stable E-alkene.[1][12]
Question: How can I obtain the Z-alkene using an HWE-type reaction?
Answer: While the standard HWE reaction favors E-alkenes, modifications have been developed to selectively produce Z-alkenes.
-
Still-Gennari Modification: This is the most reliable method for achieving high Z-selectivity. It utilizes phosphonates with electron-withdrawing ester groups, such as bis(2,2,2-trifluoroethyl) esters, in combination with strongly dissociating conditions (e.g., KHMDS and 18-crown-6 in THF).[12][13] These conditions accelerate the elimination of the kinetically formed syn-oxaphosphetane intermediate.[12]
-
Ando Modification: The use of phosphonates with diarylphosphono groups, particularly with bulky ortho-substituents on the aryl rings, has also been shown to provide high Z-selectivity.[13]
Guide 3: The Julia Olefination
Question: I am performing a Julia-Kocienski olefination and the E-selectivity is lower than expected. What could be the cause?
Answer: The Julia-Kocienski olefination is a powerful method for constructing E-alkenes with high selectivity.[14][15] If you are experiencing low E-selectivity, consider these points:
-
Sulfone Reagent: The choice of the heteroaryl sulfone is paramount. 1-phenyl-1H-tetrazol-5-yl (PT) sulfones are known to give excellent E-selectivity, often superior to benzothiazolyl (BT) sulfones.[15] The steric bulk of the phenyl group on the PT-sulfone favors the transition state leading to the E-alkene.[15]
-
Reaction Conditions: The reaction is typically run under Barbier-like conditions, where the base is added to a mixture of the aldehyde and the sulfone.[15] The E/Z selectivity can be controlled by varying the sulfonyl group, solvent, and base.[15]
-
Aldehyde Substrate: While the reaction is generally highly E-selective, certain substrates, such as (hetero)aryl aldehydes, may proceed through an alternative elimination pathway that can affect the final E/Z ratio.[16] The presence of α-coordinating groups on the aldehyde can also influence selectivity by stabilizing certain transition states.[17]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in mechanism that leads to Z-alkenes in the Wittig reaction but E-alkenes in the HWE reaction?
A1: The difference lies in the stability and fate of the key intermediates.
-
Wittig Reaction (non-stabilized ylides): The reaction proceeds rapidly under kinetic control through a puckered four-centered transition state to form a syn-oxaphosphetane.[3][9] This intermediate quickly decomposes via a syn-elimination to yield the Z-alkene. The process is generally irreversible and salt-free conditions prevent equilibration.[3]
-
Horner-Wadsworth-Emmons Reaction: The initial addition of the phosphonate carbanion to the aldehyde is often reversible.[12] This allows the intermediates to equilibrate to the thermodynamically more stable anti-oxaphosphetane, where steric interactions are minimized. This intermediate then undergoes syn-elimination to produce the more stable E-alkene.[1][12]
Q2: Can reaction temperature be used to control E/Z selectivity?
A2: Yes, temperature can be a critical parameter.
-
For Kinetically Controlled Reactions (e.g., Z-selective Wittig): Lower temperatures (-78 °C) are used to prevent the equilibration of intermediates, thus preserving the kinetic product ratio.[5]
-
For Thermodynamically Controlled Reactions (e.g., E-selective HWE): Higher temperatures (from -78 °C to room temperature or higher) can facilitate the equilibration of intermediates to the most stable conformation, leading to a higher proportion of the thermodynamic product.[1][12] However, in some complex systems, an abnormal relationship between temperature and selectivity can be observed.[18][19]
Q3: How does solvent choice impact the stereochemical outcome of an olefination reaction?
A3: Solvents can influence selectivity in several ways:
-
Intermediate Stabilization: Polar solvents can stabilize charged intermediates or transition states, altering the energy landscape of the reaction. For instance, in the Wittig reaction, polar aprotic solvents like DMF can favor Z-alkene formation with non-stabilized ylides.[2]
-
Solvation of Reagents: The solvation of the base's counterion can affect the aggregation state and reactivity of the ylide or phosphonate carbanion.[20] Protic solvents can hydrogen-bond to nucleophiles, reducing their reactivity.
-
Solute-Solvent Clusters: Specific interactions between the reactants and solvent molecules can create clusters that are the true reactive species, influencing the reaction's stereochemical path.[21][22]
Q4: My reaction gives a good E/Z ratio, but the yield is low. What are some general tips for improving the yield?
A4: Low yields in olefination reactions can stem from several issues:
-
Incomplete Ylide/Carbanion Formation: Ensure you are using a sufficiently strong base and anhydrous conditions. For Wittig ylides, the color change (often deep red, orange, or yellow) is a good indicator of formation. For HWE reactions, ensure complete deprotonation of the phosphonate.
-
Side Reactions: Aldehydes, especially enolizable ones, can undergo self-condensation (aldol reaction) under basic conditions. Adding the aldehyde slowly at low temperatures can mitigate this. Ylides can also be sensitive to air and moisture.
-
Difficult Workup: The byproduct of the Wittig reaction, triphenylphosphine oxide (TPPO), can be difficult to separate. The HWE reaction is often preferred because the phosphate byproduct is water-soluble and easily removed by extraction.[11]
-
Steric Hindrance: Very bulky aldehydes, ketones, or ylides/phosphonates can slow the reaction down, requiring longer reaction times or higher temperatures.
Data and Protocols
Table 1: Effect of Reaction Conditions on HWE E/Z Selectivity
| Phosphonate Reagent | Aldehyde | Base/Solvent/Temp | E:Z Ratio | Reference |
| (MeO)₂P(O)CH₂CO₂Me | Heptanal | NaH / DME / RT | 85:15 | [12] |
| (EtO)₂P(O)CH₂CO₂Et | Benzaldehyde | NaH / THF / RT | >95:5 | [11] |
| (i-PrO)₂P(O)CH₂CO₂Et | Heptanal | KHMDS / THF / -78°C | 95:5 | [11] |
| (CF₃CH₂O)₂P(O)CH₂CO₂Et | Benzaldehyde | KHMDS, 18-crown-6 / THF / -78°C | 5:95 | [12] |
Table 2: Effect of Sulfone Group in Julia-Kocienski Olefination
| Sulfone Type | Aldehyde | Base/Solvent | E:Z Ratio | Reference |
| Benzothiazolyl (BT) | Cyclohexanecarboxaldehyde | LHMDS / THF | 96:4 | [15] |
| Benzothiazolyl (BT) | Benzaldehyde | LHMDS / THF | 92:8 | [15] |
| 1-Phenyl-1H-tetrazol-5-yl (PT) | Cyclohexanecarboxaldehyde | LHMDS / THF | >99:1 | [15] |
| 1-Phenyl-1H-tetrazol-5-yl (PT) | Benzaldehyde | KHMDS / THF | >99:1 | [15] |
Experimental Protocol 1: The Schlosser Modification for E-Alkenes
This protocol is a modification of the Wittig reaction to favor the formation of E-alkenes from non-stabilized ylides.[4][10]
-
Ylide Generation: The phosphonium salt (1.0 eq) is suspended in an anhydrous solvent like THF or diethyl ether at -78 °C under an inert atmosphere (Argon or Nitrogen).
-
A strong base, typically phenyllithium or n-butyllithium (1.0 eq), is added dropwise, and the mixture is allowed to stir for 30-60 minutes to form the ylide.
-
Aldehyde Addition: The aldehyde (1.0 eq), dissolved in the same anhydrous solvent, is added slowly to the ylide solution at -78 °C. The reaction is stirred for 1-2 hours, during which the syn-betaine intermediate is formed.
-
Betaine Epimerization: A second equivalent of phenyllithium or n-butyllithium (1.0 eq) is added at -78 °C and the solution is allowed to warm slowly to -30 °C. This deprotonates the carbon alpha to the phosphorus, and subsequent reprotonation upon workup or addition of a proton source leads to the thermodynamically more stable anti-betaine.
-
Elimination: A proton source (e.g., t-butanol or warming the reaction) is added to protonate the lithiated betaine, followed by the addition of potassium tert-butoxide to induce elimination of the anti-betaine to the E-alkene.
-
Workup: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified, typically by column chromatography, to isolate the E-alkene.
Experimental Protocol 2: Salt-Free Wittig Reaction for Z-Alkenes
This protocol is designed to maximize Z-selectivity by avoiding lithium salts that can compromise the stereochemical outcome.[3]
-
Apparatus: All glassware should be flame-dried or oven-dried and assembled under a positive pressure of an inert gas (Argon or Nitrogen).
-
Ylide Generation: The phosphonium salt (1.0 eq) is suspended in anhydrous THF (or toluene) at 0 °C or room temperature.
-
A salt-free base such as potassium bis(trimethylsilyl)amide (KHMDS) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq) is added as a solid or a solution in THF. The mixture is stirred for 1 hour until the characteristic color of the ylide is observed.
-
Reaction: The reaction vessel is cooled to -78 °C. The aldehyde (1.0 eq) is added dropwise as a solution in THF.
-
The reaction mixture is stirred at -78 °C for 1-4 hours and then allowed to warm slowly to room temperature overnight.
-
Workup: The reaction is quenched by the addition of saturated aqueous NH₄Cl or water. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography to separate the Z-alkene from the E-isomer and triphenylphosphine oxide.
Visualizations
Caption: General troubleshooting workflow for low E/Z selectivity.
Caption: Key factors influencing E/Z selectivity in the Wittig reaction.
Caption: Key factors influencing E/Z selectivity in the HWE reaction.
Caption: Key factors influencing E-selectivity in the Julia-Kocienski reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. chemtube3d.com [chemtube3d.com]
- 8. On the origin of high E selectivity in the Wittig reaction of stabilized ylides: importance of dipole-dipole interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. synarchive.com [synarchive.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Julia olefination - Wikipedia [en.wikipedia.org]
- 15. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 16. preprints.org [preprints.org]
- 17. researchgate.net [researchgate.net]
- 18. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 21. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 22. Frontiers | How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy [frontiersin.org]
Optimizing base and solvent conditions for Wittig olefination
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing base and solvent conditions in Wittig olefination reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the Wittig reaction, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My Wittig reaction is not yielding any product, or the yield is very low. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in a Wittig reaction can stem from several factors, ranging from reagent quality to reaction conditions. Here is a systematic guide to troubleshooting this issue:
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Ylide Formation: The first critical step is the successful generation of the phosphorus ylide.
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Base Strength: Ensure the base is strong enough to deprotonate the phosphonium salt. Unstabilized ylides require strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KHMDS). Stabilized ylides, being more acidic, can be formed with weaker bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
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Moisture and Air Sensitivity: Unstabilized ylides are highly reactive and sensitive to moisture and atmospheric oxygen. Ensure all glassware is flame-dried or oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.
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Ylide Instability: Some ylides, particularly those with certain substituents, can be unstable and decompose before the addition of the carbonyl compound. In such cases, it is best to generate the ylide in the presence of the aldehyde or ketone.
-
-
Carbonyl Compound Reactivity:
-
Steric Hindrance: Sterically hindered ketones are less reactive towards Wittig reagents, especially with stabilized ylides.[1] If you are working with a hindered ketone, consider using a more reactive, unstabilized ylide or switching to an alternative olefination method like the Horner-Wadsworth-Emmons (HWE) reaction.
-
Enolate Formation: For carbonyl compounds with acidic α-protons, competitive enolate formation by the strong base can be a significant side reaction, reducing the amount of carbonyl available for the Wittig reaction. Using a non-nucleophilic, sterically hindered base or adding the base to a mixture of the phosphonium salt and the carbonyl compound can sometimes mitigate this issue.
-
-
Reaction Conditions:
-
Temperature: Ylide formation is often carried out at low temperatures (e.g., 0 °C or -78 °C) to control reactivity and improve stability. The subsequent reaction with the carbonyl compound may require warming to room temperature or even heating, depending on the reactivity of the substrates.
-
Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time. Some reactions, especially with less reactive partners, may require extended reaction times.
-
Issue 2: Poor E/Z Stereoselectivity
Q: My Wittig reaction is producing a mixture of E and Z isomers. How can I control the stereoselectivity?
A: The stereochemical outcome of the Wittig reaction is primarily determined by the stability of the ylide and the reaction conditions.
-
Ylide Type:
-
Unstabilized Ylides: These ylides (with alkyl or H substituents) typically lead to the formation of (Z)-alkenes under kinetic control.[2][3]
-
Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters, ketones) are more stable and react reversibly, leading to the thermodynamically favored (E)-alkene.[2][3]
-
Semi-stabilized Ylides: Ylides with aryl substituents often give poor E/Z selectivity.[4]
-
-
Salt-Free Conditions for (Z)-Alkenes: The presence of lithium salts can lead to equilibration of the betaine intermediate, which erodes the (Z)-selectivity of unstabilized ylides.[5][6] To maximize (Z)-alkene formation, use "salt-free" conditions by employing sodium- or potassium-based reagents (e.g., NaH, KHMDS) for ylide generation.
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Schlosser Modification for (E)-Alkenes from Unstabilized Ylides: To obtain the (E)-alkene from an unstabilized ylide, the Schlosser modification can be employed. This involves deprotonating the intermediate betaine with a second equivalent of a strong base (like phenyllithium) at low temperature, followed by protonation, which leads to the thermodynamically more stable threo-betaine that collapses to the (E)-alkene.[3][7]
-
Solvent Effects: The polarity of the solvent can influence the stereochemical outcome. For non-stabilized ylides, non-polar solvents tend to favor (Z)-selectivity, while polar solvents can increase the proportion of the (E)-isomer.[1]
Issue 3: Difficulty in Product Purification
Q: I am having trouble separating my product from the triphenylphosphine oxide (TPPO) byproduct. What are the best methods for purification?
A: The removal of triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction, can be challenging due to its variable solubility. Here are several effective strategies:
-
Crystallization: If your product is a solid, recrystallization can be an effective method for purification.
-
Column Chromatography: Silica gel chromatography is a common method for separating the product from TPPO. TPPO is a relatively polar compound, so a non-polar eluent system is often effective for eluting the desired alkene first.
-
Precipitation of TPPO:
-
Non-polar Solvents: If your product is soluble in non-polar solvents like hexane or diethyl ether, TPPO can often be precipitated out as it is poorly soluble in these solvents.
-
Complexation with Metal Salts: TPPO forms insoluble complexes with certain metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂). Adding a solution of one of these salts to the crude reaction mixture can precipitate the TPPO complex, which can then be removed by filtration.
-
-
Alternative Reagents: To avoid the formation of TPPO altogether, consider using the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate ester and generates a water-soluble phosphate byproduct that is easily removed during aqueous workup.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right base for my Wittig reaction?
A1: The choice of base depends on the acidity of the phosphonium salt, which is determined by the substituents on the carbon adjacent to the phosphorus.
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Unstabilized Ylides (R = alkyl, H): These require strong bases such as n-BuLi, NaH, KHMDS, or sodium amide (NaNH₂).
-
Semi-stabilized Ylides (R = aryl, vinyl): These also typically require strong bases.
-
Stabilized Ylides (R = COR', COOR', CN): The α-protons are significantly more acidic, allowing for the use of weaker bases like NaOH, KOH, or K₂CO₃.
Q2: What is the role of the solvent in the Wittig reaction?
A2: The solvent plays several crucial roles:
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Solubility: It must dissolve the reactants to allow the reaction to proceed.
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Ylide Formation and Stability: Aprotic solvents like tetrahydrofuran (THF), diethyl ether, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) are commonly used. It is critical that the solvent is anhydrous, especially when using strong bases.
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Stereoselectivity: As mentioned in the troubleshooting section, solvent polarity can influence the E/Z ratio of the product. Non-polar solvents generally favor (Z)-alkene formation from unstabilized ylides, while polar solvents can favor the (E)-isomer.[1]
Q3: What are "salt-free" Wittig conditions and when should I use them?
A3: "Salt-free" conditions refer to Wittig reactions performed in the absence of lithium salts.[6] Lithium cations can coordinate to the betaine intermediate, leading to equilibration and a loss of (Z)-selectivity with unstabilized ylides.[5] You should use salt-free conditions when you want to maximize the yield of the (Z)-alkene from an unstabilized ylide. This is achieved by using bases that do not contain lithium, such as NaH, KHMDS, or sodium bis(trimethylsilyl)amide (NaHMDS).
Q4: When should I consider using the Horner-Wadsworth-Emmons (HWE) reaction instead of the Wittig reaction?
A4: The HWE reaction is a valuable alternative to the Wittig reaction in several situations:
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Formation of (E)-Alkenes: The HWE reaction generally provides excellent selectivity for the (E)-alkene.
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Reaction with Ketones: Phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphonium ylides and often react more efficiently with sterically hindered ketones.
-
Easier Purification: The phosphate byproduct of the HWE reaction is water-soluble, making product purification significantly easier than removing TPPO from a Wittig reaction.
Data Presentation
The following tables summarize the effect of different bases and solvents on the stereoselectivity of the Wittig reaction for various ylide types.
Table 1: Stereoselectivity with Unstabilized Ylides
| Ylide Precursor | Carbonyl | Base | Solvent | Temperature (°C) | E/Z Ratio |
| Ph₃P⁺CH₂CH₃ Br⁻ | PhCHO | n-BuLi | THF | 0 | 15:85 |
| Ph₃P⁺CH₂CH₃ Br⁻ | PhCHO | NaNH₂ | THF | 0 | 10:90 |
| Ph₃P⁺CH₂CH₃ Br⁻ | PhCHO | KHMDS | THF | -78 to RT | 5:95 |
| Ph₃P⁺CH₂CH₃ Br⁻ | PhCHO | n-BuLi | Toluene | 0 | 20:80 |
| Ph₃P⁺(n-Pr) Br⁻ | PhCHO | n-BuLi | THF/HMPA | -78 | 90:10 |
Table 2: Stereoselectivity with Semi-Stabilized Ylides
| Ylide Precursor | Carbonyl | Base | Solvent | Temperature (°C) | E/Z Ratio |
| Ph₃P⁺CH₂Ph Cl⁻ | PhCHO | NaOEt | EtOH | RT | 50:50 |
| Ph₃P⁺CH₂Ph Cl⁻ | PhCHO | n-BuLi | THF | -78 to RT | 40:60 |
| Ph₃P⁺CH₂Ph Cl⁻ | PhCHO | K₂CO₃/18-crown-6 | Toluene | 110 | 81:19[1] |
| Ph₃P⁺CH₂Ph Cl⁻ | PhCHO | K₂CO₃/18-crown-6 | CH₂Cl₂ | 40 | 50:50[1] |
Table 3: Stereoselectivity with Stabilized Ylides
| Ylide Precursor | Carbonyl | Base | Solvent | Temperature (°C) | E/Z Ratio |
| Ph₃P=CHCO₂Et | PhCHO | - (stable ylide) | Benzene | 80 | >95:5 |
| Ph₃P=CHCO₂Et | Cyclohexanone | - (stable ylide) | DMF | 100 | >95:5 |
| Ph₃P=CHCN | Anisaldehyde | NaHCO₃ (aq) | Water | RT | 93:7[8] |
| Ph₃P=CHCO₂Me | Benzaldehyde | NaHCO₃ (aq) | Water | RT | 95.5:4.5[8] |
Experimental Protocols
Protocol 1: General Procedure for Wittig Reaction with an Unstabilized Ylide (Z-selective)
-
Apparatus Setup: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser with a nitrogen/argon inlet.
-
Reagent Addition: Add the phosphonium salt (1.1 eq) to the flask. Add anhydrous THF via syringe.
-
Ylide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of a strong, salt-free base such as KHMDS (1.05 eq) in THF. The formation of the ylide is often indicated by a color change (typically to orange or red). Stir the mixture at 0 °C for 1 hour.
-
Reaction with Carbonyl: Cool the ylide solution to -78 °C (dry ice/acetone bath). Slowly add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF via syringe.
-
Reaction Progression: Allow the reaction to warm slowly to room temperature and stir overnight. Monitor the reaction by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with diethyl ether or ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.
Protocol 2: General Procedure for Wittig Reaction with a Stabilized Ylide (E-selective)
-
Apparatus Setup: To a round-bottom flask equipped with a magnetic stir bar, add the stabilized phosphonium ylide (1.0 eq) and the aldehyde or ketone (1.1 eq).
-
Solvent Addition: Add a suitable solvent such as toluene or dichloromethane.
-
Reaction: Stir the mixture at room temperature or heat as necessary. Monitor the reaction progress by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 3: Schlosser Modification for (E)-Alkene Synthesis from Unstabilized Ylides
-
Ylide Formation: Prepare the unstabilized ylide at -78 °C in THF using n-BuLi as described in Protocol 1.
-
Betaine Formation: Add the aldehyde (1.0 eq) at -78 °C and stir for 1 hour to form the lithium-complexed betaine.
-
Deprotonation: Add a second equivalent of n-BuLi or phenyllithium at -78 °C and stir for 30 minutes.
-
Protonation: Add a proton source, such as a pre-cooled solution of tert-butanol in THF, at -78 °C.
-
Alkene Formation: Allow the reaction to warm to room temperature. The (E)-alkene will form along with triphenylphosphine oxide.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Mandatory Visualization
Caption: The Wittig reaction mechanism, from ylide formation to olefination.
Caption: A troubleshooting workflow for common Wittig reaction issues.
Caption: Decision tree for predicting and controlling Wittig stereoselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. sciepub.com [sciepub.com]
Effect of temperature on the stability of (3-Benzyloxypropyl)triphenylphosphonium bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Benzyloxypropyl)triphenylphosphonium bromide. The information is designed to address specific issues that may be encountered during experimental procedures, with a focus on the effect of temperature on the stability of the compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value | Source |
| Melting Point | 153-154 °C | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Molecular Formula | C₂₈H₂₈BrOP | |
| Molecular Weight | 491.40 g/mol | [1] |
| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. Moisture sensitive. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: It is recommended to store this compound in a dry, cool, and well-ventilated place.[2] While a specific temperature range is not always provided, standard room temperature is generally acceptable. The key is to keep the container tightly closed to protect it from moisture, as the compound is moisture-sensitive.
Q2: What are the visual signs of decomposition for this phosphonium salt?
A2: High-quality this compound should be a white to off-white crystalline powder. A yellow or brownish discoloration can be an indicator of impurities or decomposition.[2] If the salt appears discolored, its purity should be checked before use.
Q3: What are the likely decomposition products if the compound is overheated?
Q4: How does temperature affect the yield of a Wittig reaction using this reagent?
A4: Higher temperatures can increase the rate of the Wittig reaction and potentially improve the yield.[3] However, it is a delicate balance, as excessive heat can also lead to the decomposition of the phosphonium salt and the corresponding ylide, as well as promote side reactions, which may lower the overall yield of the desired alkene. Careful temperature control is therefore crucial for optimizing the reaction.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound, with a focus on temperature-related issues.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no yield in a Wittig reaction | 1. Decomposition of the phosphonium salt: The salt may have degraded due to improper storage or exposure to high temperatures. 2. Unstable ylide: The ylide formed from the phosphonium salt may be unstable at the reaction temperature. 3. Incomplete reaction: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. | 1. Check the appearance of the salt: If it is discolored (yellow or brown), consider purifying it or using a fresh batch.[2] 2. Optimize ylide formation and reaction temperature: Generate the ylide at a low temperature (e.g., 0 °C) and then slowly warm the reaction to the desired temperature. Consider generating the ylide in the presence of the aldehyde or ketone to trap the unstable ylide as it forms. 3. Gradually increase reaction temperature: Monitor the reaction by TLC while slowly increasing the temperature to find the optimal balance between reaction rate and reagent stability. |
| Formation of unexpected byproducts | 1. Thermal decomposition of the phosphonium salt or ylide: High temperatures can lead to side reactions. 2. Side reactions of the benzyloxy group: The benzyloxy group might undergo cleavage or other reactions under harsh temperature conditions. | 1. Lower the reaction temperature: If byproducts are observed at elevated temperatures, try running the reaction at a lower temperature for a longer period. 2. Use a milder base: A very strong base combined with high temperature can promote side reactions. Consider if a milder base is suitable for ylide formation. |
| Phosphonium salt is difficult to handle or appears clumpy | Moisture absorption: The compound is moisture-sensitive. | 1. Handle in a dry environment: Use a glove box or a dry atmosphere when handling the salt. 2. Dry the salt before use: If moisture absorption is suspected, the salt can be dried under vacuum. |
Experimental Protocols
General Procedure for a Wittig Reaction:
-
Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend this compound (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath. Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 equivalents). The formation of the ylide is often accompanied by a color change. Stir the mixture at 0 °C for 1 hour.
-
Wittig Reaction: Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF to the ylide solution at 0 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.
Visualizations
Caption: Effect of temperature on the stability and reactivity of the phosphonium salt.
References
Technical Support Center: Purification of Crude Wittig Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude products from Wittig reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of Wittig reaction products.
Issue: My product and triphenylphosphine oxide (TPPO) are co-eluting during column chromatography.
-
Solution 1: Modify the Polarity of TPPO. You can chemically alter the polarity of phosphorus-containing impurities to facilitate separation. Treatment with reagents like hydrogen peroxide or iodomethane can convert low-polarity phosphorus byproducts into highly polar derivatives, which are more readily separated from the desired product using flash column chromatography.[1][2]
-
Solution 2: Employ a Different Purification Technique. If chromatographic separation is challenging, consider alternative methods such as precipitation or crystallization to remove TPPO before column chromatography.
Issue: I am trying to purify a non-polar product, and it is difficult to separate from TPPO using standard silica gel chromatography.
-
Solution: Use a Non-polar Solvent System for Precipitation or Filtration. For stable and relatively non-polar products, a simple and effective method is to concentrate the reaction mixture, suspend the residue in a non-polar solvent like pentane or hexane (or a mixture with ether), and then filter the mixture through a plug of silica gel.[3][4] The non-polar product will pass through with the solvent, while the more polar TPPO will be retained on the silica.[3][4] This process might need to be repeated for complete removal of the phosphine oxide.[3][4]
Issue: My product is polar, making separation from the polar TPPO difficult.
-
Solution: Precipitate TPPO as a Metal Salt Complex. For polar products, precipitating TPPO as a metal salt complex is a highly effective strategy.[5] This is particularly useful when the reaction is performed in polar solvents. Common metal salts for this purpose include zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and calcium bromide (CaBr₂).[2][5] The resulting TPPO-metal complex is often insoluble and can be removed by filtration.[5][6]
Issue: Precipitation of the TPPO-MgCl₂ complex failed in a reaction performed in THF.
-
Solution: Perform a Solvent Exchange. The formation of the MgCl₂-TPPO complex is known to be inefficient in ethereal solvents like THF.[5] To resolve this, remove the THF under reduced pressure and replace it with a solvent compatible with the precipitation method, such as toluene or ethyl acetate, before adding the MgCl₂.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude Wittig reaction product?
The most common impurity is triphenylphosphine oxide (TPPO), which is a byproduct of the reaction.[7] Other potential impurities include unreacted starting materials such as the aldehyde or ketone, the phosphonium salt, and excess Wittig reagent.
Q2: How can I remove triphenylphosphine oxide (TPPO) from my reaction mixture?
There are several effective methods for removing TPPO:
-
Precipitation/Crystallization: TPPO is poorly soluble in non-polar solvents like hexane and pentane.[6][8] Triturating the crude product with these solvents can cause TPPO to precipitate, after which it can be removed by filtration.[5] Crystallization from a mixed solvent system, such as benzene-cyclohexane, can also be effective.[5]
-
Column Chromatography: Silica gel column chromatography is a standard method for separating TPPO from the desired product, particularly for less polar products.[5]
-
Precipitation as a Metal Salt: Reacting TPPO with metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂) forms an insoluble complex that can be filtered off.[2][5]
-
Chemical Conversion: TPPO can be converted to an insoluble chlorophosphonium salt by treatment with oxalyl chloride, which is then removed by filtration.[9][10]
Q3: Can I avoid using chromatography to purify my Wittig product?
Yes, several chromatography-free methods are available. These include:
-
Precipitation of TPPO using metal salts (e.g., ZnCl₂, MgCl₂).[2]
-
Conversion of TPPO to an insoluble chlorophosphonium salt with oxalyl chloride.[9][10]
-
Using polymer-supported triphenylphosphine, where the resulting phosphine oxide is removed by simple filtration.[11]
Q4: Are there alternative reagents I can use to simplify the purification process?
Yes, you can consider using:
-
Polymer-supported triphenylphosphine: This allows for the phosphine oxide byproduct to be easily removed by filtration at the end of the reaction.[5][11]
-
Alternative phosphines: Some phosphines can be modified so that their corresponding oxides are more soluble in acidic or basic aqueous solutions, enabling their removal by simple extraction.[5]
Experimental Protocols
Protocol 1: Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride
This method is effective for removing TPPO from reactions conducted in polar solvents.[5]
-
Reaction Work-up: After the Wittig reaction is complete, perform a standard aqueous work-up.
-
Solvent Removal: Remove the organic solvent under reduced pressure.
-
Dissolution: Dissolve the crude residue, containing your product and TPPO, in a minimal amount of a suitable polar solvent like ethanol.[5][6]
-
Precipitation: While stirring at room temperature, add a solution of zinc chloride (a 2:1 molar ratio of ZnCl₂ to TPPO is often optimal) in the same solvent to the crude product solution.[5]
-
Filtration: The TPPO-ZnCl₂ complex will precipitate. Stir for a couple of hours to ensure complete precipitation, then collect the solid by filtration and wash it with a small amount of the cold solvent.[6]
-
Product Isolation: The desired product remains in the filtrate. Concentrate the filtrate under reduced pressure to isolate the purified product.
Protocol 2: Chromatography-Free Purification using Oxalyl Chloride
This protocol is a mild, chromatography-free method for removing phosphine oxide.[9][10]
-
Reaction Work-up: Following the Wittig reaction, perform an appropriate aqueous work-up (e.g., with saturated NH₄Cl solution) and extract the product into an organic solvent like dichloromethane.[12]
-
Solvent Removal: Dry the combined organic layers (e.g., over MgSO₄), filter, and remove the solvent in vacuo to obtain the crude product containing the alkene and phosphine oxide.[12]
-
Conversion to Salt: Add oxalyl chloride to the crude product. This will result in the evolution of CO and CO₂ gas and the formation of an insoluble pale yellow solid or oil, which is the chlorophosphonium salt.[10]
-
Filtration: Add a non-polar solvent like cyclohexane and filter the mixture to remove the insoluble salt.[12]
-
Product Isolation: Wash the filtrate with a saturated aqueous NaHCO₃ solution to quench any remaining oxalyl chloride, followed by a wash with 1 M aqueous HCl. Dry the organic layer, filter, and concentrate in vacuo to yield the purified alkene.[12]
Data Presentation
Table 1: Efficiency of TPPO Removal using Metal Salt Precipitation
| Metal Salt | Solvent | Reported Removal Efficiency | Reference |
| ZnCl₂ | Ethanol | High | [5][6] |
| MgCl₂ | Toluene, Dichloromethane | Effective | [5] |
| CaBr₂ | THF | 95-98% | [5] |
Visualizations
Caption: General workflow for the purification of crude Wittig reaction products.
Caption: Troubleshooting guide for co-elution of product and TPPO.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. shenvilab.org [shenvilab.org]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Chromatography-Free Wittig Reactions Using a Bifunctional Polymeric Reagent [organic-chemistry.org]
- 12. rsc.org [rsc.org]
Technical Support Center: Managing Unstabilized Phosphonium Ylides
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective management of air and moisture-sensitive unstabilized phosphonium ylides. Unstabilized ylides, bearing electron-donating or neutral substituents on the carbanion, are highly reactive and indispensable reagents in organic synthesis, particularly for the formation of (Z)-alkenes via the Wittig reaction.[1][2] However, their inherent instability necessitates meticulous handling to ensure successful and reproducible outcomes.[3][4]
This guide offers detailed troubleshooting protocols and frequently asked questions to address common challenges encountered during the preparation, storage, and use of these sensitive compounds.
Troubleshooting Guide
Unsuccessful or low-yielding Wittig reactions involving unstabilized ylides can often be attributed to a few common factors. This guide provides a systematic approach to identifying and resolving these issues.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Degradation of Ylide: Unstabilized ylides are highly sensitive to air and moisture, leading to rapid decomposition.[4][5] | - Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and cooled under an inert atmosphere (nitrogen or argon).[6] - Use anhydrous solvents. - Perform the reaction under a strictly inert atmosphere using Schlenk line or glovebox techniques. - Generate the ylide in situ and use it immediately.[3] |
| Inefficient Ylide Formation: The base used may not be strong enough to deprotonate the phosphonium salt completely. | - Use a sufficiently strong base, such as n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂).[7][8] - Ensure the base is fresh and has not been degraded by exposure to air or moisture. | |
| Poor Quality of Starting Materials: Impurities in the phosphonium salt, aldehyde/ketone, or solvent can interfere with the reaction. | - Purify the phosphonium salt (e.g., by recrystallization) before use. - Purify the aldehyde or ketone (e.g., by distillation or chromatography) to remove acidic impurities or water. - Use freshly distilled or commercially available anhydrous solvents. | |
| Side Reactions: The presence of acidic protons in the substrate (e.g., hydroxyl groups) can quench the ylide.[2] | - Protect acidic functional groups in the aldehyde or ketone substrate before introducing the ylide. | |
| Incorrect Stereochemistry (Formation of (E)-alkene) | Equilibration of Intermediates: The presence of lithium salts can sometimes lead to the equilibration of the betaine intermediate, favoring the formation of the more stable (E)-alkene.[9][10] | - Use a sodium- or potassium-based strong base (e.g., NaH, KHMDS) instead of an organolithium reagent to minimize this effect. - Perform the reaction at low temperatures to favor the kinetically controlled (Z)-alkene product.[3] |
| Formation of a White Precipitate (Triphenylphosphine Oxide) but No Alkene | Ylide Reacted with Oxygen: Unstabilized ylides react rapidly with atmospheric oxygen.[3] | - Improve the inert atmosphere technique. Ensure proper flushing of the reaction vessel with inert gas and maintain a positive pressure throughout the experiment. |
| Difficulty in Removing Triphenylphosphine Oxide Byproduct | Similar Polarity to the Product: Triphenylphosphine oxide can be challenging to separate from the desired alkene, especially if the product is nonpolar. | - Optimize chromatographic conditions for separation. - In some cases, the triphenylphosphine oxide can be precipitated by adding a nonpolar solvent like hexane and then removed by filtration. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between stabilized and unstabilized ylides?
A1: The stability of a phosphonium ylide is determined by the substituents on the negatively charged carbon atom. Unstabilized ylides have electron-donating or neutral groups (e.g., alkyl groups), which results in a localized, highly reactive carbanion.[1] In contrast, stabilized ylides possess electron-withdrawing groups (e.g., esters, ketones) that delocalize the negative charge, making them less reactive and more stable.[1][4]
Q2: Why are unstabilized ylides so sensitive to air and moisture?
A2: Unstabilized ylides are strong bases and nucleophiles. They react readily with protons from water, leading to the corresponding phosphonium salt and hydroxide.[5] They also react with molecular oxygen, which can lead to the formation of the corresponding carbonyl compound and triphenylphosphine oxide.[3]
Q3: Can I store a solution of an unstabilized ylide?
A3: It is strongly recommended to generate and use unstabilized ylides in situ.[3] They are generally not stable enough to be stored for extended periods, even under an inert atmosphere and at low temperatures.[11] Any attempt to store them will likely lead to significant decomposition and reduced yields in subsequent reactions.
Q4: What is the characteristic color of an unstabilized ylide solution?
A4: The formation of an unstabilized phosphonium ylide is often accompanied by the appearance of a distinct color, typically deep red, orange, or yellow. This color change can serve as a visual indicator of successful ylide generation. The disappearance of this color upon addition of the carbonyl compound suggests the reaction is proceeding.
Q5: What is the driving force for the Wittig reaction?
A5: The primary driving force for the Wittig reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[12] This is a thermodynamically very favorable process that drives the reaction to completion.
Experimental Protocols & Visualizations
General Workflow for Handling Unstabilized Ylides
The following diagram outlines the critical steps for the successful generation and reaction of an unstabilized ylide under inert atmosphere.
Troubleshooting a Failed Wittig Reaction
This decision tree provides a logical approach to diagnosing issues in a Wittig reaction that has failed to produce the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. adichemistry.com [adichemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Enhancing reaction rates for stabilized Wittig reagents
Welcome to the technical support center for the Wittig reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their olefination experiments, with a specific focus on enhancing the reaction rates of stabilized Wittig reagents.
Frequently Asked Questions (FAQs)
Q1: My stabilized Wittig reaction is very slow or not proceeding to completion. What are the common causes?
A1: Slow or incomplete reactions with stabilized ylides are frequently encountered. The primary reasons include:
-
Reduced Reactivity of the Ylide: Stabilized ylides are inherently less reactive than their non-stabilized counterparts due to the delocalization of the negative charge by the electron-withdrawing group.[1][2]
-
Steric Hindrance: Sterically hindered ketones and aldehydes can significantly slow down the reaction rate by impeding the approach of the ylide to the carbonyl carbon.[1][3][4]
-
Ylide Instability: Although more stable than non-stabilized ylides, stabilized ylides can still decompose over time, especially if the reaction is run for extended periods at elevated temperatures.[4][5]
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can have a dramatic impact on the reaction rate.
Q2: How can I accelerate my stabilized Wittig reaction?
A2: Several methods can be employed to enhance the reaction rate:
-
Solvent Choice: Surprisingly, using water as a solvent has been shown to unexpectedly accelerate the Witt-ig reaction for stabilized ylides, often leading to high yields and E-selectivities.[6][7]
-
Energy Input: Microwave irradiation or ultrasonication can significantly shorten reaction times.[8]
-
Additives: The addition of Lewis acids or salts like LiCl can sometimes promote the reaction.[8] The use of phase-transfer catalysts, such as Butyltriphenylphosphonium Chloride, can also improve reaction rates and yields, especially in biphasic systems.[9]
-
Catalytic Systems: The development of catalytic Wittig reactions, which use a phosphine catalyst and a stoichiometric reducing agent (e.g., a silane), can improve efficiency.[10][11][12]
Q3: I am observing poor stereoselectivity in my reaction. How can I favor the (E)-alkene with a stabilized ylide?
A3: Stabilized ylides generally favor the formation of the (E)-alkene.[3][13] The reaction is often under thermodynamic control, allowing for equilibration to the more stable anti-oxaphosphetane intermediate, which leads to the (E)-alkene.[14] To maximize (E)-selectivity:
-
Avoid Lithium Salts: The presence of lithium salts can decrease (E)-selectivity. Using sodium- or potassium-based bases (e.g., NaH, KHMDS) is recommended for "salt-free" conditions that favor high (E)-selectivity.[3][15]
-
Solvent: Protic solvents can sometimes influence stereoselectivity.
Q4: What are the alternatives if the Wittig reaction is not suitable for my sterically hindered substrate?
A4: For sterically demanding ketones or when the Wittig reaction gives poor yields, the Horner–Wadsworth–Emmons (HWE) reaction is a highly effective alternative.[1][3] The HWE reaction utilizes phosphonate esters, and the resulting phosphate byproduct is water-soluble, which simplifies purification.[13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Low reactivity of the stabilized ylide. 2. Sterically hindered aldehyde or ketone. 3. Ylide decomposition. 4. Incorrect base or insufficient amount. | 1. Increase reaction temperature or consider microwave irradiation.[8] 2. Switch to the Horner-Wadsworth-Emmons (HWE) reaction.[1][3] 3. Generate the ylide in situ in the presence of the carbonyl compound.[5] 4. Ensure the use of a strong, fresh base (e.g., NaH, KOtBu) in sufficient equivalents.[5][13] |
| Slow Reaction Rate | 1. Suboptimal solvent. 2. Insufficient activation energy. | 1. Consider running the reaction in water, which can accelerate the rate for stabilized ylides.[6] 2. Gently heat the reaction or use ultrasonication.[8] |
| Mixture of (E) and (Z) Isomers | 1. Presence of lithium salts interfering with stereoselectivity. | 1. Use sodium or potassium bases (NaHMDS, KHMDS, KOtBu) to create "salt-free" conditions.[3][13] |
| Difficulty in Removing Triphenylphosphine Oxide Byproduct | 1. High polarity and crystallinity of the byproduct. | 1. Cool the reaction mixture to precipitate the triphenylphosphine oxide and remove it by filtration.[13] 2. Utilize a catalytic Wittig protocol to minimize the formation of the oxide byproduct.[10] |
Data Summary
Table 1: Effect of Solvent on Reaction Time and Yield for a Stabilized Wittig Reaction
| Solvent | Temperature (°C) | Time (h) | Yield (%) | (E:Z) Ratio |
| Dichloromethane | Reflux | 24 | 75 | 95:5 |
| Tetrahydrofuran | Reflux | 18 | 80 | 96:4 |
| Water | 20 | 3 | 98 | 98:2 |
Note: Data is representative and compiled from various sources describing the acceleration of Wittig reactions in aqueous media.[6][7]
Experimental Protocols
Protocol 1: Accelerated One-Pot Aqueous Wittig Reaction
This protocol is adapted for the reaction of an aldehyde with a stabilized ylide generated in situ.
Materials:
-
Aldehyde (1.0 eq)
-
α-Bromoester (e.g., ethyl bromoacetate) (1.1 eq)
-
Triphenylphosphine (Ph₃P) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Diethyl ether or Ethyl acetate
-
1 M Sulfuric Acid (H₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., round-bottom flask)
Procedure:
-
To a reaction vessel containing a magnetic stir bar, add triphenylphosphine (1.1 eq).
-
Add the saturated aqueous sodium bicarbonate solution to the vessel. Stir the resulting suspension vigorously for 1 minute.
-
To the suspension, add the α-bromoester (1.1 eq) followed by the aldehyde (1.0 eq).
-
Continue to stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC. Reaction times are typically in the range of 40 minutes to 3 hours.[6]
-
Upon completion, quench the reaction by carefully adding 1 M H₂SO₄ until the solution is acidic.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. "The Development Of The Catalytic Wittig Reaction" by Zachary S. Nixon [mavmatrix.uta.edu]
- 11. Catalytic Wittig and aza-Wittig reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Catalytic Wittig and aza-Wittig reactions [beilstein-journals.org]
- 13. benchchem.com [benchchem.com]
- 14. adichemistry.com [adichemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to E-Alkene Synthesis: Horner-Wadsworth-Emmons vs. Wittig Reaction
In the realm of synthetic organic chemistry, the creation of carbon-carbon double bonds is a fundamental transformation, pivotal in the synthesis of a vast array of molecules, from pharmaceuticals to advanced materials. Among the most powerful olefination methods, the Horner-Wadsworth-Emmons (HWE) and the Wittig reactions are preeminent. For researchers, scientists, and professionals in drug development, a nuanced understanding of these reactions is critical for designing efficient and stereoselective synthetic routes. This guide provides an objective comparison of the HWE and Wittig reactions for the synthesis of E-alkenes, supported by experimental data, detailed protocols, and mechanistic diagrams.
At a Glance: Key Differences
| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction (with Stabilized Ylides) |
| Phosphorus Reagent | Phosphonate ester | Triphenylphosphonium salt |
| Active Nucleophile | Phosphonate carbanion | Phosphorus ylide |
| Predominant Product | E-alkene (thermodynamically controlled) | E-alkene (thermodynamically controlled) |
| Byproduct | Water-soluble dialkyl phosphate salt | Triphenylphosphine oxide (often requires chromatography for removal) |
| Reactivity | Generally more nucleophilic; reacts well with aldehydes and ketones, including hindered ones.[1][2] | Less reactive than HWE reagents, may give poor yields with sterically hindered ketones.[3] |
| Purification | Typically straightforward (aqueous extraction).[1][4] | Can be challenging due to the organic-soluble byproduct.[5] |
Mechanistic Pathways and Stereoselectivity
The stereochemical outcome of both reactions is determined during the elimination of the phosphorus-containing byproduct from an oxaphosphetane intermediate. However, the factors governing the formation of this intermediate and its subsequent decomposition differ, leading to the observed selectivities.
The Horner-Wadsworth-Emmons reaction almost exclusively produces the thermodynamically more stable (E)-alkene.[1][4] This high E-selectivity is attributed to the thermodynamic equilibration of the intermediate betaine-like structures. The steric hindrance is minimized in the transition state leading to the anti-oxaphosphetane, which then decomposes to form the E-alkene.[6] The use of stabilized phosphonate carbanions, which are less basic and more nucleophilic than their Wittig counterparts, facilitates this equilibration.[1]
The Wittig reaction's stereoselectivity is highly dependent on the nature of the ylide. For the purpose of E-alkene synthesis, "stabilized ylides" (containing an electron-withdrawing group like an ester or ketone) are employed.[7] Similar to the HWE reaction, stabilized ylides react under thermodynamic control, favoring the formation of the more stable E-alkene.[8] The reaction is reversible at the betaine or oxaphosphetane stage, allowing for equilibration to the more stable trans intermediate, which then collapses to the E-alkene and triphenylphosphine oxide.[6] In contrast, unstabilized ylides (e.g., those with alkyl substituents) typically yield Z-alkenes under kinetic control.
Quantitative Performance Comparison
The following table summarizes experimental data comparing the performance of the HWE and Wittig reactions in the synthesis of E-alkenes from various aldehydes.
| Carbonyl Substrate | Reagent | Reaction | Yield (%) | E:Z Ratio |
| Benzaldehyde | Triethyl phosphonoacetate | HWE | 98 | 98:2 |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Wittig | 92 | 92:8 |
| 4-Chlorobenzaldehyde | Triethyl phosphonoacetate | HWE | 95 | >99:1 |
| 4-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Wittig | 95 | 94:6 |
| 4-Methoxybenzaldehyde | Triethyl phosphonoacetate | HWE | 91 | >99:1 |
| 4-Methoxybenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Wittig | 88 | 91:9 |
| n-Propanal | Triethyl phosphonoacetate | HWE | Not Specified | 95:5 |
| Isobutyraldehyde | Triethyl phosphonoacetate | HWE | Not Specified | 84:16 |
Data compiled from reference[5].
As the data indicates, the Horner-Wadsworth-Emmons reaction generally provides superior E-selectivity compared to the Wittig reaction with stabilized ylides for the same substrates.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for both reactions.
Horner-Wadsworth-Emmons Reaction (E-selective)
This protocol describes the reaction of an aldehyde with triethyl phosphonoacetate to yield an E-alkene.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Phosphonate Carbanion: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).[9] Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.[10] Add anhydrous THF to the flask to create a suspension.[9]
-
Cool the suspension to 0 °C in an ice bath.[9]
-
Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF to the NaH suspension.[9]
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.[9]
-
Reaction with Aldehyde: Cool the resulting ylide solution to 0 °C.[9]
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.[9]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).[9]
-
Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl solution.[9] Add water to dissolve any precipitated salts.
-
Extract the aqueous layer with ethyl acetate (3 times).[9]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[9]
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired E-alkene.[9]
Wittig Reaction with a Stabilized Ylide
This protocol describes the reaction of an aldehyde with a commercially available stabilized ylide.
Materials:
-
Aldehyde (e.g., 4-chlorobenzaldehyde)
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the aldehyde (1.0 equivalent, e.g., 50 mg) in dichloromethane (3 mL) in a vial equipped with a magnetic stir bar.[11]
-
Add the stabilized ylide, (carbethoxymethylene)triphenylphosphorane (1.2 equivalents), portion-wise while stirring.[11]
-
Stir the reaction at room temperature for approximately two hours, monitoring for completion by TLC.[11]
-
Workup and Purification: Once the reaction is complete, evaporate the dichloromethane solvent with a stream of nitrogen gas.[11]
-
Dissolve the resulting residue in a mixture of 25% diethyl ether in hexanes (2-3 mL). The byproduct, triphenylphosphine oxide, should precipitate as a white solid.[11]
-
Filter or carefully decant the solution to separate the soluble product from the precipitated triphenylphosphine oxide.
-
Evaporate the majority of the solvent from the filtrate.
-
Purify the crude product using microscale wet column chromatography to yield the desired E-alkene.[11]
Conclusion
For the stereoselective synthesis of E-alkenes, the Horner-Wadsworth-Emmons reaction often emerges as the superior method. Its key advantages include generally higher E-selectivity, broader substrate scope that includes sterically hindered ketones, and a significantly simpler purification process due to its water-soluble byproduct.[2][5] While the Wittig reaction using stabilized ylides is a valid and effective method for generating E-alkenes, it can be hampered by lower selectivity and challenges in removing the triphenylphosphine oxide byproduct.[5] The choice between the two reactions will ultimately depend on the specific substrate, desired purity, and scalability of the synthesis. However, for reliability and ease of execution in E-alkene synthesis, the HWE reaction is frequently the preferred tool in the synthetic chemist's arsenal.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. benchchem.com [benchchem.com]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Alkene Stereochemistry Analysis using ¹H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The precise determination of alkene stereochemistry is a critical aspect of molecular characterization in chemical research and pharmaceutical development. The spatial arrangement of substituents around a carbon-carbon double bond, designated as E (entgegen) or Z (zusammen), can significantly influence a molecule's biological activity, physical properties, and reactivity. Among the array of analytical techniques available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and readily accessible tool for the unambiguous assignment of alkene geometry.
This guide provides an objective comparison of the ¹H NMR spectral features of E and Z alkene isomers, supported by experimental data. It further outlines detailed experimental protocols for sample preparation and data acquisition, ensuring reliable and reproducible results.
Distinguishing Alkene Stereoisomers: The Decisive Role of Coupling Constants
The primary method for differentiating between E and Z isomers using ¹H NMR lies in the analysis of the coupling constants (J-values) between vinylic protons. This through-bond scalar coupling is highly sensitive to the dihedral angle between the interacting protons, a relationship described by the Karplus equation.
For disubstituted alkenes with protons on each carbon of the double bond, the following distinctions are consistently observed:
-
E (trans) Isomers: The vinylic protons are on opposite sides of the double bond, resulting in a dihedral angle of approximately 180°. This geometry leads to a significantly larger coupling constant, typically in the range of 12-18 Hz .
-
Z (cis) Isomers: The vinylic protons are on the same side of the double bond, with a dihedral angle of approximately 0°. This arrangement results in a smaller coupling constant, generally in the range of 6-12 Hz .
While chemical shifts (δ) of vinylic protons can also differ between E and Z isomers, these values are more susceptible to the influence of various substituents and solvent effects, making them a less universally reliable primary indicator than coupling constants. However, in many cases, the vinylic protons of the E isomer appear slightly downfield (higher ppm) compared to the Z isomer.
Comparative ¹H NMR Data for E/Z Isomer Pairs
The following table summarizes the characteristic ¹H NMR data for the vinylic protons of several common E/Z isomer pairs, illustrating the clear distinction in their coupling constants.
| Compound | Isomer | Vinylic Proton Chemical Shift (δ, ppm) | Vinylic Proton Coupling Constant (³JHH, Hz) |
| Stilbene | E (trans) | ~7.10 | ~17 |
| Z (cis) | ~6.57 | ~12 | |
| Cinnamic Acid | E (trans) | Hα: ~6.43, Hβ: ~7.75 | ~16 |
| Z (cis) | Hα: ~5.95, Hβ: ~7.00 | ~12.5 | |
| 2-Butene | E (trans) | ~5.40 | Not applicable (protons are equivalent) |
| Z (cis) | ~5.40 | Not applicable (protons are equivalent) | |
| Methyl p-hydroxycinnamate | E (trans) | ~6.15 | 15.9 |
| Z (cis) | ~5.66 | 12.9 |
Note: Chemical shifts can vary depending on the solvent and concentration. The coupling constant is the most reliable parameter for stereochemical assignment.
Experimental Protocols
Protocol 1: Sample Preparation for ¹H NMR Analysis
-
Sample Weighing: Accurately weigh 5-25 mg of the alkene sample into a clean, dry vial. For quantitative analysis, the mass should be precisely recorded.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) that completely dissolves the sample. The solvent should not have signals that overlap with the vinylic proton resonances of the analyte.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.
-
Mixing: Gently vortex or swirl the vial to ensure the sample is fully dissolved.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing and quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: ¹H NMR Data Acquisition
-
Instrument Setup: Place the NMR tube into a spinner turbine and insert it into the NMR spectrometer.
-
Locking and Shimming: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field. An automated or manual shimming process is then performed to optimize the magnetic field homogeneity.
-
Acquisition Parameters: Set the standard ¹H NMR acquisition parameters. Typical parameters include:
-
Pulse Angle: 30° or 45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio with the recommended sample concentration.
-
-
Data Acquisition: Initiate the data acquisition.
-
Data Processing: Upon completion, the Free Induction Decay (FID) is automatically processed via a Fourier Transform to generate the frequency-domain NMR spectrum. Phase and baseline corrections may be applied manually to optimize the spectrum's appearance.
-
Data Analysis: Identify the signals corresponding to the vinylic protons. Measure their chemical shifts (δ) and coupling constants (J). For determining the ratio of E to Z isomers in a mixture, integrate the well-resolved signals corresponding to each isomer. The ratio of the integrals directly corresponds to the molar ratio of the isomers.
Mandatory Visualizations
Caption: Workflow for Alkene Stereochemical Analysis by ¹H NMR.
Caption: Alkene Geometry and ¹H NMR Coupling Constants.
Advanced Considerations: Trisubstituted Alkenes and NOE Spectroscopy
For trisubstituted or tetrasubstituted alkenes where vicinal proton-proton coupling is absent, the assignment of stereochemistry can be more challenging. In such cases, Nuclear Overhauser Effect (NOE) spectroscopy is an invaluable tool. NOE arises from through-space dipolar coupling between protons that are in close proximity (typically < 5 Å).
By irradiating a specific proton (e.g., a vinylic proton or a substituent proton) and observing which other protons show an enhancement, one can deduce the spatial relationships between groups around the double bond and thus assign the E or Z configuration. 1D NOE difference experiments or 2D NOESY experiments can be employed for this purpose. The experimental setup for NOE experiments is more complex and requires careful optimization of parameters such as the mixing time.
A Comparative Guide to Stabilized vs. Unstabilized Wittig Reagents
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the synthesis of alkenes from aldehydes or ketones.[1] A key determinant of the reaction's outcome, particularly the stereochemistry of the resulting alkene, is the nature of the phosphorus ylide, or Wittig reagent, employed.[2] These reagents are broadly classified into two categories: stabilized and unstabilized ylides. This guide provides a detailed comparison of these two classes of reagents, supported by experimental data and protocols, to aid researchers in selecting the optimal reagent for their synthetic needs.
Core Differences: Reactivity and Stereoselectivity
The fundamental distinction between stabilized and unstabilized Wittig reagents lies in the substituents attached to the carbanionic carbon of the ylide.
-
Unstabilized Wittig Reagents: These ylides bear electron-donating or neutral groups, such as alkyl substituents, on the carbanionic carbon.[3] This localization of negative charge makes them highly reactive and generally less stable.[4] Unstabilized ylides typically react rapidly with aldehydes and ketones to afford predominantly (Z)-alkenes.[2] This selectivity is a result of kinetic control, where the initial, sterically favored cycloaddition to form a syn-oxaphosphetane is irreversible and proceeds quickly.[4]
-
Stabilized Wittig Reagents: In contrast, stabilized ylides possess electron-withdrawing groups (e.g., esters, ketones, nitriles) that delocalize the negative charge through resonance.[3] This delocalization renders the ylide more stable and less reactive.[4] The reaction of stabilized ylides with aldehydes is typically slower and reversible, leading to the thermodynamically more stable anti-oxaphosphetane intermediate, which subsequently collapses to form the (E)-alkene with high selectivity.[4]
A summary of the key characteristics is presented below:
| Feature | Unstabilized Wittig Reagents | Stabilized Wittig Reagents |
| Ylide Substituents | Alkyl, Aryl (semi-stabilized) | -CO₂R, -COR, -CN, -SO₂R |
| Reactivity | High | Moderate to Low |
| Stability | Low (often generated in situ) | High (can often be isolated) |
| Typical Substrates | Aldehydes, Ketones | Aldehydes |
| Stereoselectivity | (Z)-selective | (E)-selective |
| Reaction Control | Kinetic Control | Thermodynamic Control |
Quantitative Data Comparison
The choice of Wittig reagent has a profound impact on the stereochemical outcome and yield of the olefination reaction. The following table summarizes representative experimental data for the reaction of different ylides with benzaldehyde.
| Entry | Ylide Type | Wittig Reagent | Aldehyde | Product | Yield (%) | (E:Z) Ratio |
| 1 | Unstabilized | Ph₃P=CHCH₃ | Benzaldehyde | 1-Phenylpropene | 85 | 15:85 |
| 2 | Stabilized | Ph₃P=CHCO₂Et | Benzaldehyde | Ethyl Cinnamate | 92 | >95:5 |
| 3 | Semi-stabilized | Ph₃P=CHPh | Benzaldehyde | Stilbene | 90 | 50:50 |
As the data indicates, the unstabilized ylide in entry 1 provides the (Z)-alkene as the major product. Conversely, the stabilized ylide in entry 2 yields the (E)-alkene with excellent selectivity.[5] The semi-stabilized ylide in entry 3 shows poor stereoselectivity.[6]
Experimental Protocols
Protocol 1: Synthesis of (Z)-1-Phenylpropene using an Unstabilized Wittig Reagent
This protocol describes the in situ generation of an unstabilized ylide and its subsequent reaction with benzaldehyde.
Materials:
-
Ethyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add ethyltriphenylphosphonium bromide (1.1 eq).
-
Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Cool the reaction to -78 °C using a dry ice/acetone bath.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford (Z)-1-phenylpropene.
Protocol 2: Synthesis of (E)-Ethyl Cinnamate using a Stabilized Wittig Reagent
This protocol utilizes a commercially available, stable ylide.[7]
Materials:
-
(Carbethoxymethylene)triphenylphosphorane
-
Benzaldehyde
-
Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1.0 eq) in DCM.[8]
-
Add (carbethoxymethylene)triphenylphosphorane (1.1 eq) to the solution at room temperature.[8]
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture through a short plug of silica gel, washing with additional hexanes.
-
Concentrate the filtrate to yield the crude product.
-
Purify by flash column chromatography on silica gel to obtain (E)-ethyl cinnamate.[8]
Visualizing the Reaction Pathways
The differing stereochemical outcomes of stabilized and unstabilized Wittig reagents can be attributed to distinct reaction pathways.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. adichemistry.com [adichemistry.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chegg.com [chegg.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Green Chemistry Alternatives for Wittig Reaction Solvents
The Wittig reaction stands as a cornerstone of synthetic organic chemistry for the creation of carbon-carbon double bonds. However, its traditional reliance on hazardous solvents such as tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and toluene presents significant environmental, health, and safety (EHS) challenges. This guide provides a comprehensive comparison of greener alternatives, including aqueous media, solvent-free mechanochemistry, and bio-based organic solvents, supported by experimental data to aid researchers, scientists, and drug development professionals in adopting more sustainable practices.
Performance Comparison of Wittig Reaction Solvents
The efficacy of a solvent in the Wittig reaction is determined by factors such as reaction yield, stereoselectivity (E/Z ratio), and reaction time. The following table summarizes the performance of various green alternatives compared to traditional solvents across different reaction conditions.
| Solvent System | Aldehyde | Ylide Type | Base | Time | Temp. (°C) | Yield (%) | E:Z Ratio |
| Traditional Solvents | |||||||
| Dichloromethane (DCM) | 9-Anthraldehyde | Non-stabilized | 50% NaOH | 45-60 min | RT | ~30% | - |
| Toluene | Benzaldehyde | Semi-stabilized | K₂CO₃ | 1-18 h | 40-110 | 40-85% | 81:19 to 87:13 (Z/E) |
| THF | Heptanal | Non-stabilized | Et₃N | 2-4 h | 25 | 89-99% | 33:67 to 4:96 (cis/trans) |
| Green Alternatives | |||||||
| Water (Aqueous) | Benzaldehyde | Stabilized | NaHCO₃ | 40 min - 3 h | 20 | 80-98% | up to 98% E-selectivity |
| Water (Aqueous, one-pot) | Anisaldehyde | Stabilized | NaHCO₃ | 1 h | RT | 54.9% (avg) | 99.8:0.2 |
| Solvent-Free (Grinding) | 4-bromobenzaldehyde | Non-stabilized | K₃PO₄ | 3 h | RT | ~70% (mixture) | - |
| Solvent-Free (Ball Milling) | Various aldehydes | Various | KOtBu | 30 sec | RT | High | - |
| 2-MeTHF | - | - | - | - | - | Higher yields than THF in many organometallic reactions | - |
| Cyclopentyl Methyl Ether (CPME) | - | - | - | - | - | Higher yields and selectivity than THF in some reactions | - |
Note: Data for 2-MeTHF and CPME in Wittig reactions is less directly reported in comparative studies, but their general performance as greener substitutes for THF and toluene suggests their potential for high efficiency.[1][2]
Environmental, Health, and Safety (EHS) Comparison
The choice of solvent has significant implications for laboratory safety and environmental impact. This table provides a comparative overview of the EHS profiles of traditional and green Wittig reaction solvents.
| Solvent | GHS Pictograms | Key Hazard Statements | Environmental/Safety Notes |
| Traditional Solvents | |||
| Tetrahydrofuran (THF) | H225, H319, H335, H351, EUH019 | Highly flammable, causes serious eye irritation, may cause respiratory irritation, suspected of causing cancer, may form explosive peroxides.[1][3] | |
| Dimethyl Sulfoxide (DMSO) | H315, H319, H335 | Causes skin and serious eye irritation, may cause respiratory irritation. Can enhance skin absorption of other chemicals.[4][5] | |
| Toluene | H225, H304, H315, H336, H361d, H373 | Highly flammable, may be fatal if swallowed and enters airways, causes skin irritation, may cause drowsiness or dizziness, suspected of damaging the unborn child, may cause damage to organs through prolonged or repeated exposure.[6][7] | |
| Green Alternatives | |||
| Water | None | None | Benign, non-flammable, and environmentally safe.[8] |
| 2-Methyltetrahydrofuran (2-MeTHF) | H225, H302, H315, H318 | Highly flammable, harmful if swallowed, causes skin irritation, causes serious eye damage. Derived from renewable resources and has lower peroxide formation tendency than THF.[9][10] | |
| Cyclopentyl Methyl Ether (CPME) | H225, H302, H315, H319 | Highly flammable, harmful if swallowed, causes skin irritation, causes serious eye irritation. Low peroxide formation, high boiling point, and hydrophobicity aid in recovery and reuse.[3][6][9][11] | |
| Solvent-Free | Not Applicable | Not Applicable | Eliminates solvent-related hazards and waste. |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of greener synthetic routes. Below are representative protocols for key green Wittig reaction alternatives.
One-Pot Aqueous Wittig Reaction with a Stabilized Ylide
This procedure is adapted from a one-pot synthesis performed in an aqueous medium at room temperature.[12]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, add triphenylphosphine (1.4 mmol, 1.4 equiv.) and 5 mL of a saturated aqueous solution of sodium bicarbonate.
-
Reagent Addition: Stir the suspension vigorously for one minute. To this suspension, add the α-haloester (e.g., methyl bromoacetate, 1.6 mmol, 1.6 equiv.) followed by the aldehyde (1.0 mmol, 1.0 equiv.).
-
Reaction: Continue to stir the reaction mixture vigorously at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography.
-
Work-up: Upon completion, quench the reaction with 1.0 M H₂SO₄ (aq). Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Dry the organic layer with a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Solvent-Free Mechanochemical Wittig Reaction
This protocol utilizes high-speed ball milling to achieve a rapid, solvent-free reaction.[13]
-
Apparatus Setup: Place the phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 equiv.) and a solid base (e.g., potassium tert-butoxide, 1.4 equiv.) into a milling jar with a milling ball.
-
Ylide Formation (Optional but can improve yield): Mill the mixture for a short duration (e.g., 1 minute) to form the ylide.
-
Aldehyde Addition: Add the aldehyde (1.0 equiv.) to the milling jar.
-
Reaction: Mill the mixture at high speed (e.g., 36 Hz) for a very short time (e.g., 30 seconds to 5 minutes). Monitor the reaction for the consumption of the starting material.
-
Work-up and Purification: After the reaction, dissolve the mixture in a suitable solvent, filter to remove insoluble byproducts, and concentrate the filtrate. The crude product can then be purified by column chromatography or recrystallization.
Visualization of the Green Wittig Workflow
The following diagram illustrates the decision-making process for selecting a greener Wittig reaction protocol.
Conclusion
The transition to greener chemical practices is imperative for sustainable research and development. This guide demonstrates that viable and often superior alternatives to traditional Wittig reaction solvents exist. Aqueous and solvent-free methods offer significant EHS benefits and can provide excellent yields and selectivities, sometimes with dramatically reduced reaction times.[8] Greener organic solvents like 2-MeTHF and CPME present as promising "drop-in" replacements for their more hazardous counterparts, offering improved safety profiles and process efficiencies.[2] By leveraging the data and protocols presented, researchers can make informed decisions to implement safer, more environmentally benign, and efficient Wittig reactions in their laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. carlroth.com [carlroth.com]
- 6. BJOC - Liquid-assisted grinding and ion pairing regulates percentage conversion and diastereoselectivity of the Wittig reaction under mechanochemical conditions [beilstein-journals.org]
- 7. High-Energy Ball Milling Enables an Ultra-Fast Wittig Olefination Under Ambient and Solvent-free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lobachemie.com [lobachemie.com]
- 9. researchgate.net [researchgate.net]
- 10. sciepub.com [sciepub.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of Wittig Reaction Products: Mass Spectrometry vs. IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the creation of alkenes from carbonyl compounds. The unambiguous characterization of the resulting alkene products is paramount for ensuring reaction success, determining stereoselectivity, and guaranteeing purity, particularly in the context of drug development where molecular identity is critical. This guide provides a detailed comparison of two primary analytical techniques for this purpose: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. We will delve into their principles, present comparative experimental data for a model Wittig reaction product, detail experimental protocols, and explore alternative characterization methods.
Mass Spectrometry: Unveiling the Molecular Weight
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the products of a Wittig reaction, MS provides definitive confirmation of the molecular weight of the synthesized alkene, directly verifying the successful formation of the carbon-carbon double bond.
To illustrate the utility of mass spectrometry, we will consider the product of the Wittig reaction between benzaldehyde and benzyltriphenylphosphonium chloride: trans-stilbene.
| Parameter | Value | Interpretation |
| Molecular Formula | C₁₄H₁₂ | Confirmed by high-resolution mass spectrometry. |
| Molecular Weight | 180.25 g/mol | The theoretical molecular weight of stilbene. |
| Molecular Ion Peak (M⁺) | m/z 180 | Corresponds to the intact molecule with a single positive charge. Its presence is strong evidence of product formation.[1][2][3] |
| Key Fragment Ions | m/z 179, 178, 165, 152, 102, 89, 77 | These fragments provide structural information. For instance, the peak at m/z 77 often corresponds to a phenyl group (C₆H₅⁺). The fragmentation pattern serves as a molecular fingerprint.[1][2] |
Infrared Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an invaluable tool for identifying the functional groups present in a sample, thus confirming the conversion of the carbonyl group of the starting material into the alkene C=C bond of the product.
Continuing with our example of trans-stilbene, the following table summarizes the key IR absorption bands that characterize the product.
| Vibrational Mode | Absorption Frequency (cm⁻¹) | Interpretation |
| C-H stretch (aromatic) | 3020 - 3080 | Indicates the presence of the phenyl rings. |
| C=C stretch (aromatic) | ~1600, ~1490, ~1450 | Characteristic absorptions of the benzene rings. |
| C=C stretch (alkene) | ~1600 | This peak, often overlapping with an aromatic C=C stretch, confirms the presence of the newly formed double bond.[4] |
| =C-H bend (trans alkene) | ~965 | This is a key diagnostic peak for trans alkenes, resulting from the out-of-plane bending of the hydrogens on the double bond. Its presence is a strong indicator of the stereochemical outcome. |
| C-H bend (aromatic) | 700 - 900 | Further confirms the presence of substituted benzene rings. |
Comparison of Mass Spectrometry and IR Spectroscopy
| Feature | Mass Spectrometry | IR Spectroscopy |
| Primary Information | Molecular weight and fragmentation pattern | Presence of functional groups |
| Confirmation of Reaction | Confirms the molecular weight of the expected product. | Confirms the disappearance of the carbonyl (C=O) stretch from the starting material and the appearance of the alkene (C=C) stretch in the product. |
| Stereochemistry | Does not directly provide information on E/Z isomerism. | Can distinguish between cis and trans isomers based on the presence or absence of specific bending vibrations (e.g., ~965 cm⁻¹ for trans). |
| Purity Assessment | Can detect impurities with different molecular weights. | Can detect impurities with different functional groups. |
| Sensitivity | Generally more sensitive, capable of detecting trace amounts of product. | Less sensitive than mass spectrometry. |
Experimental Protocols
Mass Spectrometry Analysis of a Wittig Reaction Product
This protocol outlines the general steps for analyzing a solid Wittig reaction product using electrospray ionization mass spectrometry (ESI-MS).
-
Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of the purified Wittig reaction product in a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture thereof) to a concentration of about 1 mg/mL.[5]
-
Further dilute this stock solution with the same solvent to a final concentration of 1-10 µg/mL.[5]
-
Filter the final solution through a syringe filter (0.22 µm) to remove any particulate matter that could block the instrument's tubing.[5]
-
-
Instrument Setup:
-
The mass spectrometer is typically coupled to a liquid chromatography (LC) system.
-
Set the ESI source to positive ion mode for the analysis of most Wittig products.
-
Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve maximum signal intensity for the expected molecular ion.
-
-
Data Acquisition:
-
Inject the prepared sample into the LC-MS system.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu for stilbene).
-
The data system will display the mass spectrum, plotting relative intensity versus the mass-to-charge ratio.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺). Its m/z value should correspond to the molecular weight of the expected product.
-
Analyze the fragmentation pattern to further confirm the structure of the product.
-
FT-IR Spectroscopy Analysis of a Wittig Reaction Product
This protocol describes the analysis of a solid Wittig reaction product using the KBr pellet method for Fourier-transform infrared (FT-IR) spectroscopy.
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the dry, purified Wittig product with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[6]
-
The mixture should be a fine, homogeneous powder.
-
Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.[6]
-
-
Instrument Setup:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Ensure the instrument is properly aligned and has a clear beam path.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Acquire the IR spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio. The spectrum is usually recorded from 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Confirm the absence of a strong C=O stretching band (typically around 1700 cm⁻¹) from the starting aldehyde or ketone.
-
Identify the C=C stretching vibration of the newly formed alkene.
-
Look for the characteristic out-of-plane bending vibrations to determine the stereochemistry (cis or trans).
-
Alternative Characterization Methods
While MS and IR are primary techniques, a comprehensive characterization often involves other methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for the structural elucidation of organic molecules. NMR can definitively determine the connectivity of atoms, the stereochemistry of the double bond (through the analysis of coupling constants), and the ratio of E and Z isomers in a product mixture.[7][8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[10][11][12][13] It is particularly useful for analyzing mixtures of volatile compounds and can be used to separate and identify different isomers of the Wittig product.
-
Melting Point Analysis: A sharp and well-defined melting point that matches the literature value for the expected product is a good indicator of purity.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. TRANS-STILBENE(103-30-0) MS [m.chemicalbook.com]
- 2. massbank.eu [massbank.eu]
- 3. (E)-Stilbene [webbook.nist.gov]
- 4. Solved The IR of meso stilbene dibromide is shown below. | Chegg.com [chegg.com]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]
- 12. etamu.edu [etamu.edu]
- 13. agilent.com [agilent.com]
A Comparative Guide to Stereocontrol in the Wittig Reaction: The Schlosser Modification
For researchers, scientists, and professionals in drug development, the Wittig reaction is a cornerstone of synthetic organic chemistry for the creation of carbon-carbon double bonds. However, controlling the stereoselectivity of the resulting alkene can be a significant challenge, particularly when employing non-stabilized ylides which typically favor the formation of Z-alkenes.[1][2][3] This guide provides a detailed comparison of the standard Wittig reaction with its powerful variant, the Schlosser modification, which offers a robust solution for the selective synthesis of E-alkenes.[2][4][5][6]
The Challenge of Stereoselectivity in the Wittig Reaction
The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the phosphonium ylide. Non-stabilized ylides, those bearing alkyl or other electron-donating groups, react rapidly with aldehydes and ketones under kinetic control to predominantly form the syn-betaine intermediate, which subsequently collapses to the corresponding Z-alkene.[1][7] While this intrinsic selectivity is valuable for the synthesis of Z-isomers, it presents a significant hurdle when the E-isomer is the desired product.
The Schlosser Modification: A Gateway to E-Alkenes
The Schlosser modification provides an elegant and effective method to override the inherent Z-selectivity of non-stabilized ylides, enabling the preferential formation of E-alkenes.[4][5][6] This is achieved through the strategic use of a strong base, typically phenyllithium or n-butyllithium, at low temperatures in the presence of excess lithium salts.[2][5]
The key to the Schlosser modification lies in the trapping of the initially formed betaine intermediate as a more stable lithiobetaine. This intermediate can then be deprotonated at the carbon adjacent to the phosphorus atom to form a β-oxido phosphonium ylide. Subsequent protonation of this species, often with a sterically hindered proton source, leads to the thermodynamically more stable anti-betaine, which then eliminates to furnish the E-alkene with high stereoselectivity.[5]
Comparative Performance: Standard Wittig vs. Schlosser Modification
The following table summarizes the key differences in performance between the standard Wittig reaction with a non-stabilized ylide and the Schlosser modification for the synthesis of alkenes.
| Feature | Standard Wittig Reaction (Non-stabilized Ylide) | Schlosser Modification |
| Primary Product | Z-Alkene | E-Alkene |
| Stereoselectivity | Moderate to high Z-selectivity | High E-selectivity |
| Key Reagents | Phosphonium salt, strong base (e.g., n-BuLi, NaH) | Phosphonium salt, excess strong base (e.g., PhLi, n-BuLi), proton source |
| Reaction Conditions | Typically -78 °C to room temperature | Low temperatures (e.g., -78 °C) are crucial for intermediate stability |
| Mechanism | Kinetically controlled formation of syn-betaine | Thermodynamically controlled equilibration to anti-betaine via β-oxido ylide |
Experimental Data: A Quantitative Comparison
The following table presents representative experimental data comparing the stereochemical outcomes of the Wittig reaction and its Schlosser modification for the olefination of an aldehyde with a non-stabilized ylide.
| Reaction | Aldehyde | Ylide | Conditions | E:Z Ratio | Reference |
| Standard Wittig | Benzaldehyde | Ph3P=CHCH3 | n-BuLi, THF | 42:58 | [8] |
| Schlosser Modification | Propanal | Ph3P=CH(CH2)3CH3 | 1. PhLi, 2. Propanal, 3. PhLi, 4. t-BuOH | Predominantly E | [9] |
Experimental Protocols
Protocol 1: Standard Wittig Reaction with a Non-Stabilized Ylide (Z-selective)
This protocol describes a general procedure for the synthesis of a Z-alkene using a non-stabilized ylide.
Materials:
-
Triphenylphosphonium salt (1.1 eq.)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 eq.)
-
Aldehyde or ketone (1.0 eq.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, hexanes)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), suspend the triphenylphosphonium salt in anhydrous THF in a flame-dried flask.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the suspension. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
Cool the ylide solution back down to -78 °C.
-
Add a solution of the aldehyde or ketone in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the Z-alkene.
Protocol 2: Schlosser Modification of the Wittig Reaction (E-selective)
This protocol outlines a general procedure for the synthesis of an E-alkene using the Schlosser modification.
Materials:
-
Triphenylphosphonium salt (2.1 eq.)
-
Anhydrous diethyl ether or THF
-
Phenyllithium (PhLi) in cyclohexane/ether (2.0 eq.)
-
Aldehyde (1.0 eq.)
-
Potassium tert-butoxide (KOt-Bu) (1.0 eq.)
-
Methanol (for quenching)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography
Procedure:
-
Under an inert atmosphere, suspend the triphenylphosphonium salt in anhydrous diethyl ether or THF in a flame-dried flask.
-
Cool the suspension to -78 °C.
-
Add phenyllithium dropwise and stir the resulting ylide solution for 30 minutes at -78 °C.
-
Add a solution of the aldehyde in the same anhydrous solvent dropwise.
-
After stirring for 15 minutes at -78 °C, add a second equivalent of phenyllithium dropwise and continue stirring for another 15 minutes.
-
Add a solution of potassium tert-butoxide in THF and allow the mixture to warm to room temperature.
-
Quench the reaction by adding methanol.
-
Add water and extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with a saturated aqueous solution of NaHCO₃, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the E-alkene.
Visualizing the Mechanisms
To further elucidate the differences between these two powerful synthetic methods, the following diagrams illustrate their respective reaction pathways.
Conclusion
The Schlosser modification is an indispensable tool for synthetic chemists seeking to control the stereochemical outcome of the Wittig reaction. By understanding the underlying mechanistic differences and employing the appropriate experimental conditions, researchers can selectively synthesize either the Z- or E-isomer of a desired alkene with high fidelity. This level of control is particularly crucial in the synthesis of complex molecules and active pharmaceutical ingredients where precise stereochemistry is paramount.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. synarchive.com [synarchive.com]
- 5. Schlosser Modification [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
Spectroscopic Analysis of (3-Benzyloxypropyl)triphenylphosphonium bromide: A Comparative Guide
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and analytical characteristics of chemical compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for (3-Benzyloxypropyl)triphenylphosphonium bromide, a key reagent in various organic syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside comparative data from analogous phosphonium salts and comprehensive experimental protocols.
Spectroscopic Data Comparison
The spectroscopic data for this compound is presented below in comparison to structurally related phosphonium salts: Benzyltriphenylphosphonium bromide and (3-Carboxypropyl)triphenylphosphonium bromide. This comparative approach facilitates a deeper understanding of the influence of the propyl substituent and the terminal functional group on the spectral characteristics.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Benzyltriphenylphosphonium bromide | 7.99-7.18 (m, 20H, Ar-H), 5.39 (d, J=15 Hz, 2H, P-CH₂) | Aromatic C-H signals, P-CH₂ | P+-C vibration peaks at 1436 and 1107 | [M-Br]⁺ |
| (3-Carboxypropyl)triphenylphosphonium bromide | 7.91-7.79 (m, Ar-H), 3.67 (m, P-CH₂), 2.30 (m, CH₂), 1.71 (m, CH₂) | Aromatic C-H signals, COOH, P-CH₂, CH₂, CH₂ | P+-C vibration peaks | [M-Br]⁺ |
Note: Specific peak assignments and multiplicities are detailed in the respective spectral analysis sections. Data for this compound is not fully available in public sources but its expected spectral characteristics can be inferred from the comparative data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show characteristic signals for the aromatic protons of the triphenylphosphine and benzyl groups, as well as the aliphatic protons of the propyl chain. A certificate of analysis for this compound confirms that its ¹H-NMR spectrum conforms to the expected structure.[1]
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number and types of carbon atoms in a molecule. A spectral database entry for this compound indicates the availability of a ¹³C NMR spectrum, recorded in CDCl₃.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a phosphonium salt is characterized by vibrations of the P-C bond. For instance, in a related compound, P+-C vibration peaks are observed at 1436 and 1107 cm⁻¹. [cite: ] A spectral database entry confirms the existence of an FTIR spectrum for this compound.[2]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound. The mass spectrum of a phosphonium bromide salt will typically show the molecular ion peak corresponding to the phosphonium cation ([M-Br]⁺).
Experimental Protocols
Standardized protocols are crucial for obtaining high-quality and reproducible spectroscopic data.
NMR Spectroscopy
Sample Preparation:
-
A sample of the phosphonium salt (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is accurately weighed and dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
The final volume of the solution should be approximately 0.5-0.7 mL.
-
The tube is capped and gently agitated to ensure complete dissolution.
Data Acquisition:
-
The NMR spectrometer is tuned to the appropriate nucleus (¹H or ¹³C).
-
A standard acquisition program is used, with parameters such as pulse width, acquisition time, and relaxation delay optimized for the specific sample and nucleus.
-
For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
A small amount of the solid sample is placed directly on the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The IR spectrum is recorded over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The crystal is cleaned with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (Electrospray Ionization - ESI)
-
A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
The solution is infused into the ESI source of the mass spectrometer at a constant flow rate.
-
A high voltage is applied to the infusion needle, causing the formation of charged droplets.
-
As the solvent evaporates, the analyte molecules become ionized and are introduced into the mass analyzer.
-
The mass spectrum is recorded, showing the mass-to-charge ratio of the resulting ions.
Spectroscopic Analysis Workflow
The following diagram illustrates the typical workflow for the spectroscopic analysis of an organic compound like this compound.
References
A Researcher's Guide to Alternatives for Triphenylphosphine-Based Reagents in Modern Organic Synthesis
Triphenylphosphine (PPh₃) is a cornerstone reagent in a chemist's toolkit, enabling fundamental transformations such as the Wittig, Mitsunobu, and Staudinger reactions. Despite their broad utility, these methods share a significant drawback: the stoichiometric formation of triphenylphosphine oxide (TPPO) as a byproduct.[1] The high polarity and crystallinity of TPPO often complicate product purification, requiring tedious column chromatography, which is particularly challenging and costly on an industrial scale.[2]
This guide provides a comparative analysis of modern, practical alternatives to classical triphenylphosphine-based reagents. We will explore superior methods that offer simplified purification, improved stereoselectivity, and greater overall efficiency, supported by comparative data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Olefination: Beyond the Classical Wittig Reaction
The Wittig reaction is a powerful method for synthesizing alkenes from carbonyl compounds. However, the challenge of removing the TPPO byproduct has driven the adoption of a highly effective alternative: the Horner-Wadsworth-Emmons (HWE) reaction.[3][4]
The HWE reaction utilizes a phosphonate carbanion, which offers distinct advantages over the phosphonium ylide of the Wittig reaction.[5][6] Key benefits include:
-
Simplified Purification : The HWE reaction generates a water-soluble dialkylphosphate salt as a byproduct, which is easily removed from the reaction mixture through a simple aqueous extraction.[3][7] This eliminates the need for chromatography to remove phosphorus-containing waste.
-
Enhanced Reactivity : Phosphonate carbanions are generally more nucleophilic than their phosphonium ylide counterparts, allowing them to react efficiently with a wider range of carbonyl compounds, including sterically hindered ketones that are often unreactive in Wittig conditions.[3]
-
Superior Stereoselectivity : The HWE reaction is renowned for producing (E)-alkenes with high selectivity, offering a more reliable and predictable outcome compared to the Wittig reaction, where stereoselectivity is highly dependent on the ylide's stability.[5][7]
Logical Workflow: Wittig vs. HWE Olefination
Caption: Comparative workflows of the Wittig and HWE reactions.
Data Presentation: Wittig vs. Horner-Wadsworth-Emmons
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Triphenylphosphonium Ylide | Phosphonate Carbanion |
| Byproduct | Triphenylphosphine Oxide (TPPO) | Water-Soluble Phosphate Salt |
| Purification | Often requires column chromatography[3] | Simple aqueous extraction[3][5] |
| Reactivity | Less reactive with hindered ketones | More nucleophilic; reacts with hindered ketones[3] |
| Stereoselectivity | Variable; Z-alkenes from unstabilized ylides, E-alkenes from stabilized ylides | High selectivity for the thermodynamic (E)-alkene[5][7] |
Experimental Protocol: Representative HWE Reaction
Synthesis of (E)-ethyl cinnamate:
-
Preparation of the Phosphonate Carbanion: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve triethyl phosphonoacetate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq), portion-wise to the solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of H₂ gas ceases.
-
Olefination: Cool the resulting solution of the phosphonate carbanion back to 0 °C.
-
Add benzaldehyde (1.0 eq) dropwise via syringe.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the benzaldehyde is consumed.
-
Workup and Purification: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water and brine. The water-soluble phosphate byproduct is removed during these washes.[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which is often pure enough for subsequent steps or can be further purified by distillation or crystallization if necessary.
Nucleophilic Substitution: Modernizing the Mitsunobu Reaction
The Mitsunobu reaction is a pillar of organic synthesis for achieving the stereoinvertive substitution of primary and secondary alcohols.[8] Its primary drawback is the use of stoichiometric PPh₃ and a dialkyl azodicarboxylate (typically DEAD or DIAD), which generate TPPO and a difficult-to-remove hydrazine byproduct.[9][10] Research has focused on two main areas: modifying the reagents for easier separation and developing catalytic systems.
Key Alternatives:
-
Reagents for Simplified Workup : Using polymer-supported PPh₃ allows the resulting phosphine oxide to be removed by simple filtration.[11] Alternatively, using di-(4-chlorobenzyl)azodicarboxylate (DCAD) results in a hydrazine byproduct that precipitates from the reaction mixture and can be filtered off.[11]
-
Combined Phosphorane Reagents : Reagents like (cyanomethylene)tributylphosphorane (CMBP) combine the functions of the phosphine and the azodicarboxylate, streamlining the reaction and producing byproducts (acetonitrile and tributylphosphine oxide) that can be easier to manage than the traditional combination.[11]
-
Catalytic Mitsunobu Reactions : This approach represents the cutting edge, aiming to regenerate both the phosphine and the azo reagent in situ, thus drastically reducing waste.[8][9] While powerful, these systems can be highly specific. A more generally applicable strategy is the development of redox-neutral variants that use a phosphine catalyst and remove the water byproduct, for example with a Dean-Stark trap.[11]
Logical Relationship: Stoichiometric vs. Catalytic Mitsunobu
Caption: Stoichiometric waste generation vs. a regenerative catalytic cycle.
Data Presentation: Comparison of Mitsunobu Methodologies
| Method | Key Reagents | Byproducts | Purification Advantage |
| Traditional Mitsunobu | PPh₃, DEAD/DIAD | TPPO, Hydrazine dicarboxylate | None; often requires chromatography |
| Polymer-Bound PPh₃ | Resin-bound PPh₃, DEAD | Resin-bound TPPO, Hydrazine | Byproduct removed by filtration[11] |
| DCAD Reagent | PPh₃, DCAD | TPPO, Precipitated hydrazine | Hydrazine byproduct removed by filtration[11] |
| Phosphorane Reagent (CMBP) | CMBP | Acetonitrile, Tributylphosphine oxide | Avoids hydrazine byproduct[11] |
| Catalytic Mitsunobu | Catalytic Phosphine, Catalytic Azo-species, Terminal Reductant/Oxidant | Water, Spent Reductant/Oxidant | Dramatically improved atom economy[8][9] |
Experimental Protocol: Mitsunobu Reaction with Simplified Workup
Esterification using Polymer-Bound Triphenylphosphine:
-
Setup: In a flask, swell polymer-bound triphenylphosphine (approx. 3 mmol/g loading, 1.5 eq) in an anhydrous solvent like THF or dichloromethane (DCM) for 30 minutes.
-
Add the secondary alcohol (1.0 eq) and the carboxylic acid nucleophile (1.2 eq).
-
Reaction: Cool the mixture to 0 °C. Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. The reaction mixture may turn cloudy or colored.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC for consumption of the starting alcohol.
-
Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the polymer-bound triphenylphosphine oxide and any other solids.
-
Wash the resin on the filter with additional THF or DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can then be purified by a simple extraction to remove the DIAD-hydrazine byproduct, followed by concentration, thereby avoiding chromatography for phosphine oxide removal.
Amine Synthesis & Bioconjugation: The Staudinger Ligation
The Staudinger reaction classically refers to the reaction of an azide with a phosphine to form an iminophosphorane, which upon hydrolysis yields a primary amine and TPPO.[12] While effective for azide reduction, its most impactful modern application is in chemical biology as the Staudinger Ligation , a powerful method for covalently linking molecules (bioconjugation).[][14]
The key innovation of the Staudinger Ligation is the design of the phosphine reagent. An electrophilic trap (typically an ester) is placed ortho to the phosphorus atom on one of the phenyl rings. This intramolecular trap intercepts the aza-ylide intermediate, leading to the formation of a stable amide bond and obviating the need for a separate hydrolysis step.[14][15]
Key Variations:
-
Staudinger Reduction : The original reaction for reducing an azide to an amine, generating TPPO waste.[12]
-
Staudinger Ligation : Forms a stable amide bond, but the phosphine oxide moiety remains part of the final ligated product.[14]
-
Traceless Staudinger Ligation : A further refinement where the phosphine oxide is designed as a leaving group and is eliminated from the final product during amide bond formation, resulting in a native amide linkage.[]
Reaction Progression: From Reduction to Traceless Ligation
Caption: The evolution of the Staudinger reaction for modern synthesis.
Data Presentation: Comparison of Staudinger Methodologies
| Method | Primary Application | Phosphine Reagent | Final Product Structure |
| Staudinger Reduction | Azide to Amine Conversion | Triphenylphosphine | Primary Amine + TPPO byproduct[12] |
| Staudinger Ligation | Bioconjugation | Phosphine with ortho-ester trap | Amide bond, phosphine oxide incorporated[14] |
| Traceless Staudinger Ligation | Bioconjugation | Phosphine with cleavable linker | Native amide bond, phosphine oxide released[] |
Experimental Protocol: General Staudinger Ligation
Ligation of an Azide-Containing Biomolecule with a Phosphine Probe:
-
Preparation: Dissolve the azide-functionalized molecule (e.g., a protein or sugar, 1.0 eq) in an aqueous buffer (e.g., phosphate buffer, pH 7.2).
-
In a separate vial, dissolve the engineered phosphine reagent (containing the intramolecular ester trap and a reporter tag like a fluorophore, 1.5-2.0 eq) in a water-miscible organic solvent like DMSO or DMF.
-
Ligation: Add the phosphine solution to the aqueous solution of the biomolecule.
-
Allow the reaction to proceed at room temperature for 2-12 hours. The reaction is chemoselective and bio-orthogonal, meaning it does not interfere with other functional groups present in the biological system.[15][16]
-
Purification: The ligated product is typically purified from excess phosphine reagent and the released phosphine oxide byproduct using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or precipitation.
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. differencebetween.com [differencebetween.com]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. The catalytic Mitsunobu reaction: a critical analysis of the current state-of-the-art - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. Catalytic Mitsunobu: The face-lift of a workhorse - GalChimia [galchimia.com]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 14. Staudinger_reaction [chemeurope.com]
- 15. Staudinger Ligation [sigmaaldrich.com]
- 16. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
Safety Operating Guide
Navigating the Safe Disposal of (3-Benzyloxypropyl)triphenylphosphonium Bromide: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of (3-Benzyloxypropyl)triphenylphosphonium bromide, a common Wittig reagent. Adherence to these protocols is essential for minimizing environmental impact and protecting laboratory personnel.
I. Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health effects. According to safety data sheets, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this substance.
Hazard Identification:
| Hazard Statement | Description | GHS Classification |
| H315 | Causes skin irritation | Skin Irritant, Category 2 |
| H319 | Causes serious eye irritation | Eye Irritant, Category 2A |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 |
II. Personal Protective Equipment (PPE) Requirements
Before initiating any disposal procedures, all personnel must be equipped with the following PPE to prevent exposure:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates, especially if handling the powder outside of a fume hood.
-
Protective Clothing: A laboratory coat and closed-toe shoes are required.
Essential Safety and Operational Guide for (3-Benzyloxypropyl)triphenylphosphonium bromide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (3-Benzyloxypropyl)triphenylphosphonium bromide. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1][2][3][4][5].
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the necessary PPE.
| PPE Category | Equipment | Standard/Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield should also be used for additional protection.[1][6][7][8][9] | Conforming to EN166 or NIOSH approved[1] |
| Skin Protection | Chemical-resistant gloves (inspect before use).[1][5] Protective clothing to prevent skin exposure.[3][5] | Follow manufacturer's guidelines |
| Respiratory Protection | Use in a well-ventilated area or outdoors.[2][3][4][5] If ventilation is inadequate, a suitable respirator should be worn. | NIOSH/MSHA approved |
Operational Plan: Handling Procedures
Follow these step-by-step instructions for the safe handling of this compound.
-
Preparation :
-
Handling the Compound :
-
In Case of Exposure :
-
If inhaled : Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[1][2][3][4][5]
-
In case of skin contact : Immediately wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse.[1][2][3][4][5]
-
In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1][2][3][4][5]
-
If swallowed : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[1]
-
-
Post-Handling :
Storage and Disposal Plan
Proper storage and disposal are critical to maintaining a safe laboratory environment.
| Procedure | Guidelines |
| Storage | Store in a cool, dry, and well-ventilated place.[1][3][10] Keep the container tightly closed and store it in a locked cabinet or area.[1][2][3][4][5] |
| Disposal | Dispose of the chemical and its container through a licensed and approved waste disposal company.[2][4][5][7][10] Do not dispose of it with regular laboratory waste. Contaminated packaging should be treated as the chemical itself for disposal.[7][12] |
Experimental Workflow
Caption: Workflow for safe handling of this compound.
Your safety is paramount. Always consult the Safety Data Sheet (SDS) for this chemical before use and strictly adhere to all prescribed safety protocols.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. epa.gov [epa.gov]
- 7. angenechemical.com [angenechemical.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. realsafety.org [realsafety.org]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
